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  • Product: 1,1-Diphenylurea
  • CAS: 603-54-3

Core Science & Biosynthesis

Foundational

A Technical Guide to 1,1-Diphenylurea: Physicochemical Properties and Solvent Solubility Profiling

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a focused examination of the core physicochemical properties of 1,1-diphenylurea, with a particular emphasis on its molecular w...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a focused examination of the core physicochemical properties of 1,1-diphenylurea, with a particular emphasis on its molecular weight and a comprehensive, actionable approach to determining its solvent solubility profile. As a foundational molecule in various research and development endeavors, including its role as a scaffold in medicinal chemistry, a thorough understanding of these properties is critical for experimental design, formulation, and interpretation of results.

Core Molecular Attributes of 1,1-Diphenylurea

1,1-Diphenylurea, also known as N,N-Diphenylurea, is a substituted urea compound with the chemical formula C13H12N2O. Its structure, featuring a central urea moiety with two phenyl groups attached to the same nitrogen atom, dictates its chemical behavior and physical properties.

PropertyValueSource
Molecular Formula C13H12N2O[1]
Molecular Weight 212.25 g/mol [1][2]
CAS Number 603-54-3[1][2]
Appearance Needles or white crystals[1][2]
Melting Point 372 °F (approximately 189 °C)[1]
Water Solubility Insoluble (< 1 mg/mL at 22.2 °C)[1][2]

The molecular weight of 212.25 g/mol is a fundamental constant for 1,1-diphenylurea, essential for all stoichiometric calculations, preparation of standard solutions, and molarity-based analysis.[1][2] Its crystalline nature and high melting point are indicative of a stable molecular lattice.[1]

The Challenge and Rationale for Determining a Comprehensive Solubility Profile

  • Reaction Medium Selection: The choice of solvent is critical for ensuring that reactants are in the same phase, which directly impacts reaction kinetics and yield.

  • Purification and Recrystallization: Knowledge of solubility at different temperatures is the cornerstone of developing effective purification protocols. Crystallizing from a suitable solvent is a common method for achieving high purity.[2]

  • Formulation Development: For compounds being investigated for biological activity, solubility in pharmaceutically acceptable solvents or solvent systems is a key determinant of potential delivery mechanisms.

  • Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) require the analyte to be fully dissolved in the mobile phase. Understanding solubility aids in the selection of appropriate solvents for sample preparation and analysis.

Given the importance of this data, the following sections provide a robust, field-proven methodology for researchers to generate a reliable solvent solubility profile for 1,1-diphenylurea in their own laboratory settings.

Experimental Protocol: Determining Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3][4] It is based on achieving a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.[3]

Principle

An excess amount of the solid compound is agitated in a chosen solvent for a sufficient period to reach thermodynamic equilibrium between the undissolved solid and the dissolved solute. The resulting saturated solution is then carefully separated from the excess solid and the concentration of the dissolved compound is measured using a suitable analytical technique.

Materials and Equipment
  • 1,1-Diphenylurea (solid)

  • Selected solvents (e.g., DMSO, Dimethylformamide, Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Toluene)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of 1,1-diphenylurea to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or on a stirrer plate. A standard temperature of 25 °C is often used, but this can be varied to study temperature effects.

    • Agitate the mixture for a prolonged period, typically 24-72 hours, to ensure equilibrium is reached.[3] The time required may need to be determined empirically.

  • Phase Separation:

    • Once equilibrium is established, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.[3]

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial.[3] This step is crucial to remove any remaining solid particles.

  • Quantification of Solute:

    • Prepare a series of standard solutions of 1,1-diphenylurea of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC method. A calibration curve is generated from the standards to ensure accurate quantification.[3]

    • The concentration of 1,1-diphenylurea in the filtered supernatant corresponds to its equilibrium solubility in that solvent at the specified temperature.

Data Reporting

Solubility should be reported in standard units such as mg/mL or moles/L (Molarity) at the specified temperature.[3] It is recommended to perform each solubility determination in triplicate to ensure the reliability of the results.[4]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess 1,1-diphenylurea to a known volume of solvent prep2 Seal container prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 sep2 Filter supernatant through a 0.22 µm syringe filter sep1->sep2 quant1 Analyze filtrate by HPLC sep2->quant1 quant2 Quantify against a calibration curve quant1->quant2 result result quant2->result Equilibrium Solubility (mg/mL or M)

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Predictive Insights and Solvent Selection

The principle of "like dissolves like" provides a foundational concept for predicting solubility.[3] 1,1-Diphenylurea, with its two nonpolar phenyl rings and a polar urea group, exhibits a mixed polarity. This suggests that it will have limited solubility in highly polar protic solvents like water and in very nonpolar solvents like hexane. Its solubility is likely to be greatest in polar aprotic solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding with the urea moiety.

Based on this, the following solvents are recommended for initial screening:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile.

  • Polar Protic Solvents: Ethanol, Methanol.

  • Solvents of Intermediate Polarity: Ethyl Acetate, Acetone.

Applications in Drug Discovery and Development

The diphenylurea scaffold is a significant pharmacophore present in numerous approved and investigational drugs, particularly as kinase inhibitors in oncology (e.g., Sorafenib).[5] These derivatives often target key signaling pathways involved in cancer cell proliferation, such as the RAS-RAF-MEK-ERK pathway.[5] The core structure of diphenylurea allows for diverse substitutions on the phenyl rings, enabling the fine-tuning of biological activity and pharmacokinetic properties. A thorough understanding of the solubility of the parent compound, 1,1-diphenylurea, provides a crucial baseline for developing more complex and soluble derivatives.

Conclusion

This guide has established the core physicochemical properties of 1,1-diphenylurea, centered on its molecular weight of 212.25 g/mol . Recognizing the critical need for a comprehensive solubility profile in research and development, we have provided a detailed, actionable protocol for the experimental determination of its equilibrium solubility in various organic solvents using the shake-flask method. By empowering researchers with this self-validating methodology, this guide aims to facilitate more robust experimental design, streamline purification and formulation efforts, and ultimately accelerate the pace of scientific discovery.

References

  • PubChem. 1,1-Diphenylurea | C13H12N2O | CID 33603. [Link]

  • University of Colorado Boulder. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • SlideShare. solubility experimental methods.pptx. [Link]

  • National Toxicology Program. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]

  • NIST. 1-Methyl-3,3-diphenylurea. [Link]

  • ResearchGate. Research Progress of Diphenyl Urea Derivatives as Anticancer Agents and Synthetic Methodologies. [Link]

Sources

Exploratory

The Mechanistic Landscape of 1,1-Diphenylurea in Organic Synthesis: From Reactive Intermediates to Catalytic C–H Amination

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary 1,1-Diphenylurea (also known as N,N-diphenylurea or Acardite I) is a str...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

1,1-Diphenylurea (also known as N,N-diphenylurea or Acardite I) is a structurally unique urea derivative characterized by the localization of two phenyl rings on a single nitrogen atom. While historically recognized for its role as a stabilizer in nitrocellulose propellants due to its ability to quench nitrogen-oxygen radicals[1], its utility in modern organic synthesis has expanded significantly. This whitepaper deconstructs the mechanism of action of 1,1-diphenylurea and its derivatives, focusing on two primary synthetic pathways: its role as a substrate in hypervalent iodine-catalyzed intramolecular C–H amination, and its unique behavior during the Hofmann rearrangement.

Structural Dynamics and Reactivity Profile

The chemical behavior of 1,1-diphenylurea ( Ph2​N-CO-NH2​ ) is dictated by the electronic push-pull dynamics of its substituents[2].

  • Steric Bulk: The gem-diphenyl substitution creates significant steric hindrance on one side of the carbonyl, forcing specific conformational alignments during transition states.

  • Electronic Effects: The diphenylamino group ( Ph2​N− ) is electron-withdrawing relative to a simple alkyl amine, which increases the electrophilicity of the adjacent carbonyl carbon while simultaneously rendering the primary amine ( -NH2​ ) more acidic than standard aliphatic ureas.

  • Hydrogen Bonding: The primary amine acts as a bifurcated hydrogen-bond donor, a feature that allows it to interact strongly with protic solvents and hypervalent iodine ligands, facilitating catalytic activation[2].

Aryl Iodide-Catalyzed Intramolecular C–H Amination

One of the most advanced applications of 1,1-diphenylurea derivatives is the construction of benzimidazolone scaffolds—privileged structures in drug development—via organocatalytic oxidative C–H amination[3].

Mechanism and Causality

The transformation relies on the in situ generation of hypervalent iodine(III) from a simple aryl iodide catalyst (e.g., iodobenzene) using a stoichiometric oxidant like mCPBA[3].

  • Oxidation: The aryl iodide is oxidized to an active Ar-I(III) species.

  • Ligand Exchange: The primary amine of the 1,1-diphenylurea derivative undergoes ligand exchange with the hypervalent iodine, forming a highly reactive N–I(III) intermediate[4].

  • Electrophilic Activation & Cyclization: The N–I(III) bond is highly polarized. The electron-deficient nitrogen acts as an electrophile, undergoing an intramolecular insertion into the ortho C–H bond of the adjacent phenyl ring.

  • Solvent Causality: Fluorinated protic solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoro-2-propanol (HFIP) are critical[3]. Because they possess high ionizing power but low nucleophilicity, they stabilize the hypervalent iodine intermediate via hydrogen bonding, enhancing the electrophilicity of the iodine center without competitively trapping it[4].

CH_Amination ArI Aryl Iodide Catalyst (Ar-I) I3 Hypervalent Iodine(III) [Ar-I(OAr)2] ArI->I3 Oxidation Ox Stoichiometric Oxidant (mCPBA) Ox->I3 NI_Int N-I(III) Reactive Intermediate I3->NI_Int Ligand Exchange Substrate 1,1-Diphenylurea Derivative Substrate->NI_Int Cyclization Intramolecular C-H Amination (Cyclization) NI_Int->Cyclization Electrophilic Activation Cyclization->ArI Reductive Elimination (Catalyst Turnover) Product Benzimidazolone Product Cyclization->Product Product Release

Catalytic cycle of Aryl Iodide-mediated C-H amination of 1,1-diphenylurea derivatives.

The Hofmann Rearrangement Pathway

1,1-Diphenylurea undergoes a unique variation of the Hofmann rearrangement. Instead of a simple alkyl group migrating, the bulky diphenylamino ( Ph2​N− ) group migrates from the carbonyl carbon to the nitrogen, yielding an amino isocyanate[5].

Mechanism and Causality
  • N-Halogenation & Deprotonation: The primary amine is halogenated and subsequently deprotonated by a base to form an N-halo urea anion.

  • Singlet Nitrene Formation: The loss of the halide leaving group generates a singlet nitrene transition state[5].

  • Stereoelectronic Control: The coplanarity of the N-C(O)-N unit and the compact O–C–N bond angle in the intermediate are critical[5]. This geometry ensures maximum orbital overlap between the migrating Ph2​N− group and the empty p-orbital of the singlet nitrene, lowering the activation energy for the 1,2-shift and preventing intersystem crossing to the unreactive triplet state[5].

Hofmann Urea 1,1-Diphenylurea (Ph2N-CO-NH2) NHalo N-Halo Anion [Ph2N-CO-N(Cl)-] Urea->NHalo NaOCl / OH- Nitrene Singlet Nitrene [Ph2N-CO-N:] NHalo->Nitrene -Cl- (α-Elimination) Isocyanate Amino Isocyanate (Ph2N-N=C=O) Nitrene->Isocyanate 1,2-Migration of Ph2N-

Reaction coordinate of the Hofmann rearrangement of 1,1-diphenylurea via a singlet nitrene.

Quantitative Data: Reaction Optimization

The efficiency of the C–H amination of 1,1-diphenylurea derivatives is highly dependent on the synergistic choice of oxidant and solvent. The table below summarizes the optimization parameters for the synthesis of 1-methoxy-3-phenyl-1,3-dihydro-2H-benzo[d]imidazol-2-one from 3-methoxy-1,1-diphenylurea[3],[4].

EntryCatalyst (20 mol%)Oxidant (1.3 equiv)SolventYield (%)Mechanistic Rationale
1IodobenzenemCPBAHFIPModerateHFIP stabilizes I(III) but high acidity slightly retards ligand exchange.
2IodobenzenemCPBATFE97% Optimal hydrogen-bond donation; maximizes electrophilicity of N-I(III).
3NonemCPBATFEN.R.Confirms the absolute requirement of the aryl iodide catalyst.
4IodobenzeneSelectfluorTFEN.R.Incompatible oxidation potential; fails to generate the active I(III) species.
5IodobenzenePeroxyacetic AcidTFEN.R.Over-oxidation or competitive nucleophilic trapping by acetate.

(Note: N.R. = No Reaction. Data adapted from Wang et al., 2022[4])

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol details the optimized construction of benzimidazolones via C–H amination[4]. This workflow is designed as a self-validating system: each step includes a physical or chemical checkpoint to verify success before proceeding.

Protocol: Aryl Iodide-Catalyzed Intramolecular C–H Amination

Objective: Conversion of 3-methoxy-1,1-diphenylurea to 1-methoxy-3-phenyl-1,3-dihydro-2H-benzo[d]imidazol-2-one.

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried reaction tube equipped with a magnetic stir bar, add 3-methoxy-1,1-diphenylurea (0.1 mmol, 1.0 equiv) and iodobenzene (5.2 mg, 20 mol%)[4].

  • Oxidant Introduction: Add 75% mCPBA (30 mg, 1.3 equiv) in a single portion. Causality: Using exactly 1.3 equivalents ensures complete oxidation of the catalyst without promoting undesired background oxidation of the substrate's aromatic rings[4].

  • Solvent Addition: Inject 2.0 mL of 2,2,2-trifluoroethanol (TFE)[4]. Seal the tube.

  • Agitation & Monitoring: Stir the mixture at room temperature ( 25∘C ) for 12 hours.

    • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a petroleum ether/EtOAc (80:20) eluent. The disappearance of the starting material spot confirms the completion of the cyclization[4].

  • Reaction Quenching: Add 2.0 mL of aqueous saturated NaHCO3​ solution.

    • Causality: This neutralizes the m-chlorobenzoic acid byproduct generated from mCPBA, preventing acid-catalyzed degradation of the newly formed benzimidazolone[4].

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM) ( 3×5 mL )[4]. DCM is chosen for its excellent partition coefficient for heterocyclic organic products.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and remove the solvent in vacuo[4].

  • Purification: Purify the crude residue via silica gel column chromatography (petroleum ether/EtOAc 80:20) to afford the pure product as a yellow solid[3].

References

  • Construction of Benzimidazolone Derivatives via Aryl Iodide Catalyzed Intramolecular Oxidative C–H Amination Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link] Citations:[3],[4],[6]

  • Optimized structures for the intermediates for the Hofmann rearrangement of 1,1-diphenylurea Source: ResearchGate URL:[Link] Citations:[5]

  • The Applicability of Chromatographic Methods in the Investigation of Ageing Processes in Double Base Rocket Propellants Source: ICM URL:[Link] Citations:[1]

Sources

Foundational

Elucidating the Electronic and Thermodynamic Landscape of 1,1-Diphenylurea: A Comprehensive Guide for Advanced Applications

Executive Summary 1,1-diphenylurea (also known as N,N-diphenylurea or Acardite I) is an asymmetric diarylurea derivative with the molecular formula C13H12N2O[1]. As a Senior Application Scientist, I frequently encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,1-diphenylurea (also known as N,N-diphenylurea or Acardite I) is an asymmetric diarylurea derivative with the molecular formula C13H12N2O[1]. As a Senior Application Scientist, I frequently encounter this molecule in two distinct but overlapping domains: as a critical stabilizer in nitrate ester-based energetic materials (such as nitrocellulose)[2] and as a versatile precursor in the synthesis of unsymmetrical ureas and pharmaceutical intermediates.

The efficacy of 1,1-diphenylurea in these applications is not accidental; it is fundamentally dictated by its unique electronic distribution and thermodynamic stability. To harness its full potential, researchers must move beyond empirical observation and understand the physicochemical causality driving its behavior. This whitepaper dissects the electronic structure and thermodynamic properties of 1,1-diphenylurea, providing field-proven, self-validating experimental protocols for its characterization.

Section 1: Electronic Properties and Structural Geometry

The chemical reactivity of 1,1-diphenylurea—particularly its ability to scavenge nitrogen dioxide ( NO2​ ) radicals released during polymer degradation—is governed by its frontier molecular orbitals (HOMO and LUMO)[2]. Density Functional Theory (DFT) calculations reveal that the NC(O)N unit of the molecule maintains a coplanar geometry, which facilitates π -electron delocalization across the urea core, while the bulky phenyl rings introduce specific steric constraints[3].

The electron-rich nature of the diphenyl-substituted nitrogen makes it an excellent nucleophile. When acting as a stabilizer, the HOMO of 1,1-diphenylurea interacts with the highly reactive electrophilic NOx​ species, leading to the formation of stable nitrated derivatives[2].

Quantitative Data: Electronic & Structural Profile

Table 1: Electronic and Structural Properties Summary

PropertyValue / DescriptionSource
Chemical Formula C13H12N2OPubChem[1]
Molecular Weight 212.25 g/mol PubChem[1]
Core Geometry Coplanar NC(O)N unit; compact O–C–N bond angleResearchGate[3]
Reactivity Profile Weak base; highly reactive toward azo/diazo compounds and NOx​ radicalsChemicalBook[4]
Protocol 1: Computational Workflow for Electronic Property Elucidation

To accurately map the electronic landscape of 1,1-diphenylurea, we employ a DFT-based computational workflow.

The Causality Behind the Method: We select the B3LYP functional paired with a 6-31G(d,p) basis set. The hybrid B3LYP functional provides an optimal balance between computational cost and the accurate representation of π -delocalization across the asymmetric urea core. The polarization functions (d,p) are strictly necessary to resolve the compact O-C-N bond angles and the orthogonal orientations that dictate the molecule's reactivity[3].

Self-Validating Mechanism: This protocol includes a mandatory vibrational frequency analysis. If the optimized geometry yields any imaginary frequencies, the system automatically flags the structure as a saddle point (transition state) rather than a true local minimum, prompting a conformational search restart.

  • Coordinate Initialization : Construct the 3D molecular structure of 1,1-diphenylurea, ensuring the asymmetric N,N-diphenyl substitution is correctly placed.

  • Geometry Optimization : Run the DFT optimization (B3LYP/6-31G(d,p)) in a vacuum or implicit solvent model depending on the target application environment.

  • Frequency Verification (Validation Step) : Execute a vibrational frequency calculation on the optimized geometry. Confirm that all frequencies are real (positive).

  • Orbital Extraction : Map the HOMO and LUMO energies and calculate the dipole moment to predict nucleophilic attack vectors.

DFT_Workflow Start Input 1,1-Diphenylurea Coordinates Opt Geometry Optimization (B3LYP/6-31G*) Start->Opt Freq Frequency Analysis (Self-Validation) Opt->Freq Check Imaginary Frequencies? Freq->Check Check->Opt Yes (Saddle Point) Elec Electronic Properties (HOMO/LUMO, Dipole) Check->Elec No (True Minimum) End Output Molecular Descriptors Elec->End

Self-validating DFT workflow for elucidating the electronic properties of 1,1-diphenylurea.

Section 2: Thermodynamic Properties and Phase Behavior

For solid-state applications, predicting the thermal stability and phase transitions of 1,1-diphenylurea is paramount. Thermodynamic functions such as heat capacity ( Cp​ ), entropy, and thermal enthalpy conform to strict additivity principles[5]. By utilizing precise calorimetric data, we can derive the additive parameters of the phenyl group for calculations of thermodynamic properties in the crystalline state[5].

Quantitative Data: Thermodynamic Profile

Table 2: Thermodynamic Properties Summary

PropertyValueSource
Melting Point 189 °CCAS Common Chemistry[6]
Density (Solid) 1.2937 g/cm³CAS Common Chemistry[6]
Heat Capacity ( Cp​ ) Range 5 K to 300 KACS Publications[5]
Protocol 2: Adiabatic Calorimetry for Thermodynamic Profiling

To determine the absolute entropy and heat capacity of crystalline 1,1-diphenylurea, we utilize adiabatic calorimetry.

The Causality Behind the Method: Adiabatic calorimetry is specifically chosen over standard Differential Scanning Calorimetry (DSC) for low-temperature measurements (5–300 K). By maintaining a zero-temperature gradient between the sample cell and its surroundings, we eliminate heat exchange. This ensures that the measured heat input directly and exclusively corresponds to the thermodynamic changes of the crystalline lattice[5].

Self-Validating Mechanism: The system validates itself through baseline subtraction and additivity cross-checking. The heat capacity of the empty container is measured in a separate series and mathematically subtracted. The resulting empirical Cp​ curve is then cross-referenced against theoretical values calculated using the additivity principle of alkylurea and phenyl group increments. A deviation of >5% flags a potential sample impurity or calibration error[5].

  • Sample Purification : Synthesize or procure 1,1-diphenylurea and sublime it twice in a vacuum to remove volatile impurities and ensure high crystallinity[5].

  • Baseline Calibration : Measure the total heat capacity of the empty calorimetric container across the 5 to 300 K range.

  • Sample Loading & Cooling : Seal the purified sample in the container, load it into the adiabatic calorimeter, and cool the system to 5 K using liquid helium.

  • Stepwise Heat Input : Apply controlled heat inputs, measuring temperature increments of 0.2 K near 5 K, gradually increasing to 5 K increments near 300 K[5].

  • Data Extraction & Validation : Subtract the baseline container heat capacity. Extrapolate the Cp​ curve below 5 K using a cubic function of temperature, and validate the integrated entropy against theoretical group additivity models[5].

Cal_Workflow Prep Sample Purification (Vacuum Sublimation) Load Load into Adiabatic Calorimeter Prep->Load Cool Cool to 5 K (Liquid He) Load->Cool Heat Stepwise Heat Input (ΔT = 0.2 to 5 K) Cool->Heat Measure Record Heat Capacity (Cp) Heat->Measure Measure->Heat Iterate up to 300 K Validate Additivity Principle Validation Measure->Validate

Adiabatic calorimetry workflow for precise thermodynamic profiling of crystalline solids.

Section 3: Mechanistic Application - Stabilizing Energetic Polymers

The intersection of 1,1-diphenylurea's electronic and thermodynamic properties defines its role as an industrial stabilizer. In nitrocellulose-based propellants, thermal aging leads to the homolytic cleavage of nitrate ester bonds, releasing autocatalytic NO2​ radicals[2].

1,1-diphenylurea acts as both a thermodynamic sink and an electronic scavenger. The high electron density on the substituted nitrogen provides an ideal site for electrophilic aromatic substitution or direct radical quenching, neutralizing the NO2​ before it can further degrade the polymer backbone[2].

Scavenge_Pathway NC Nitrocellulose Degradation (Thermal Aging) NO2 Release of NO2 Radicals (Autocatalytic) NC->NO2 Complex Charge Transfer / Quenching Reaction NO2->Complex DPU 1,1-Diphenylurea (Electron Donor) DPU->Complex Nitrated Nitrated Diphenylurea (Stable Byproduct) Complex->Nitrated

Mechanistic pathway of NO2 radical scavenging by 1,1-diphenylurea in energetic polymers.

References

  • Source: chemicalbook.
  • Additivity of Thermodynamic Properties of Organic Compounds in the Crystalline State. 3.
  • Source: nih.
  • Source: cas.
  • Source: ResearchGate (researchgate.net)
  • Source: PMC (nih.gov)

Sources

Exploratory

An In-Depth Technical Guide to the Toxicological Profile and Safety of 1,1-Diphenylurea

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract 1,1-Diphenylurea, a member of the phenylurea class of compounds, finds application in various che...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1,1-Diphenylurea, a member of the phenylurea class of compounds, finds application in various chemical syntheses and has been investigated for its biological activities. A thorough understanding of its toxicological profile is paramount for ensuring safe handling in research and development and for predicting potential liabilities in drug development pipelines. This technical guide provides a comprehensive overview of the known toxicological data for 1,1-diphenylurea, outlines standardized methodologies for its toxicological assessment based on international guidelines, and contextualizes its potential hazards through data from structurally related analogs. This guide is intended to be a practical resource for scientists, enabling informed decision-making and promoting a culture of safety in the laboratory and beyond.

Chemical and Physical Properties of 1,1-Diphenylurea

A foundational understanding of the physicochemical properties of a compound is essential for toxicological assessment, as these properties influence its absorption, distribution, metabolism, and excretion (ADME), as well as its environmental fate.

PropertyValueSource
Chemical Formula C₁₃H₁₂N₂OPubChem[1]
Molecular Weight 212.25 g/mol PubChem[1]
Appearance Needles or white crystalsPubChem[1]
Melting Point 189-191 °CSigma-Aldrich
Boiling Point DecomposesPubChem[1]
Solubility Insoluble in waterPubChem[1]
CAS Number 603-54-3PubChem

Stability and Reactivity: 1,1-Diphenylurea is generally stable under normal laboratory conditions. However, it may be sensitive to prolonged exposure to light and air. As an amide, it can react with strong oxidizing agents, strong acids, and strong bases. Combustion may produce toxic oxides of nitrogen[1].

Hazard Identification and Safety Data Sheet (SDS) Overview

The Safety Data Sheet is the primary source of concise safety information. A summary of the key hazard information for 1,1-diphenylurea and its close isomer, 1,3-diphenylurea, is presented below.

Hazard Information1,1-Diphenylurea (asym-Diphenylurea)1,3-Diphenylurea (sym-Diphenylurea/Carbanilide)
Acute Oral Toxicity No specific GHS classification found; general low toxicity expected.Harmful if swallowed (Category 4)
Acute Dermal Toxicity No specific GHS classification found.Harmful in contact with skin (Category 4)
Acute Inhalation Toxicity No specific GHS classification found.Harmful if inhaled (Category 4)
Skin Corrosion/Irritation May cause skin irritation upon prolonged contact[2].Not classified as a skin irritant[3].
Eye Damage/Irritation May cause eye irritation[2].Not classified as an eye irritant.
Carcinogenicity Not listed as a carcinogen by IARC, NTP, or OSHA.Not listed as a carcinogen by IARC, NTP, or OSHA[2].

First Aid Measures:

  • Inhalation: Move the person to fresh air.

  • Skin Contact: Wash off with soap and plenty of water[4].

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes[3].

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person[4].

Handling and Storage:

  • Avoid formation of dust and aerosols.

  • Provide appropriate exhaust ventilation at places where dust is formed.

  • Store in a cool, dry, and well-ventilated place. Keep the container tightly closed[4].

Toxicological Endpoints: Data and Assessment Protocols

This section delves into the specific toxicological endpoints for 1,1-diphenylurea. Where data for the specific compound is lacking, information on structurally similar phenylurea herbicides (e.g., Diuron, Linuron, Forchlorfenuron) is provided to offer insights into potential toxicities. Furthermore, detailed experimental protocols based on OECD and EPA guidelines are presented to guide researchers in generating necessary data.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that occur within a short time after a single dose or multiple doses administered within 24 hours.

Available Data: Limited specific acute toxicity data is available for 1,1-diphenylurea. For the related compound 1,3-diphenylurea, the oral LD50 in rats is reported as >500 mg/kg, and the intraperitoneal LD50 in mice is 200 mg/kg[5]. The phenylurea herbicide Diuron has an oral LD50 in rats of 3400 mg/kg, indicating slight toxicity[6].

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is a stepwise procedure that uses a minimum number of animals to estimate the LD50.

Methodology:

  • Animal Selection: Use healthy, young adult rodents of a single sex (usually females, as they are often slightly more sensitive).

  • Housing and Fasting: House animals individually. Fast animals overnight before dosing (food, but not water).

  • Dose Administration: Administer the test substance orally via gavage. The volume should generally not exceed 1 mL/100g body weight.

  • Stepwise Dosing:

    • Start with a single animal at a dose just below the best preliminary estimate of the LD50.

    • If the animal survives, the next dose is increased by a factor (e.g., 3.2).

    • If the animal dies, the next dose is decreased by the same factor.

  • Observation Period: Observe animals for at least 14 days for signs of toxicity and mortality.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

OECD_425_Workflow start Select starting dose dose_animal Dose single animal start->dose_animal observe Observe for 48h dose_animal->observe survives Animal Survives observe->survives Outcome dies Animal Dies observe->dies Outcome increase_dose Increase dose survives->increase_dose decrease_dose Decrease dose dies->decrease_dose stop_criteria Stopping criteria met? increase_dose->stop_criteria decrease_dose->stop_criteria continue_dosing Dose next animal continue_dosing->dose_animal stop_criteria->continue_dosing No calculate_ld50 Calculate LD50 stop_criteria->calculate_ld50 Yes

Caption: Workflow for OECD 425 Acute Oral Toxicity Study.

Sub-chronic and Chronic Toxicity

These studies evaluate the effects of repeated dosing over a longer period, typically 28 or 90 days for sub-chronic studies, and 1 to 2 years for chronic studies[7].

Available Data: No specific sub-chronic or chronic toxicity studies were found for 1,1-diphenylurea. However, studies on related phenylurea herbicides provide valuable insights:

  • Diuron: Chronic exposure in rats led to changes in the spleen and bone marrow, increased mortality, growth retardation, and anemia. At high doses, enlargement of the liver and spleen was observed[6][8].

  • Linuron: Sub-chronic studies in rats showed changes in blood cell counts and retarded growth at high doses. Chronic studies in dogs revealed changes in blood and liver weight, while in rats, testicular tumors and red blood cell destruction were noted[9].

  • Forchlorfenuron (FCF): A 180-day study in rats showed no significant changes in body weight, clinical signs, or hematology, but did reveal severe hydrometra in the uterus and pathological changes in the ovaries[10][11]. A 2-year rat study identified the kidney as a target organ[12][13].

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD 408)

Methodology:

  • Animal Selection: Use at least 20 animals (10 male, 10 female) per group, typically rats.

  • Dose Levels: Use at least three dose levels plus a control group. The highest dose should produce some toxicity but not more than 10% mortality. The lowest dose should not induce any evidence of toxicity.

  • Administration: Administer the test substance daily for 90 days, usually mixed in the diet, dissolved in drinking water, or by gavage.

  • Observations:

    • Daily: Clinical signs of toxicity.

    • Weekly: Body weight and food/water consumption.

    • At termination: Hematology, clinical biochemistry, and urinalysis.

  • Pathology: Conduct a full gross necropsy on all animals. Perform histopathological examination of organs and tissues from the control and high-dose groups. If treatment-related changes are found in the high-dose group, examine the same organs from the lower-dose groups.

Carcinogenicity

Carcinogenicity studies are designed to assess the potential of a substance to cause cancer.

Available Data: 1,1-Diphenylurea is not classified as a carcinogen by major regulatory agencies[2]. The related compound, 1,3-diphenylurea, is also not classified as a carcinogen. However, some phenylurea herbicides have shown carcinogenic potential in animal studies:

  • Diuron: Classified as carcinogenic in the rat urinary bladder[6].

  • Linuron: Classified by the EPA as a Group C carcinogen (possible human carcinogen with limited animal evidence) due to an increase in liver tumors in mice and testicular tumors in rats[9][14][15].

Experimental Protocol: Carcinogenicity Study (OECD 451)

Methodology:

  • Animal Selection: Typically conducted in two rodent species (e.g., rats and mice), with at least 50 animals of each sex per dose group.

  • Dose Levels: At least three dose levels plus a control group. The highest dose should be the maximum tolerated dose (MTD), which induces minimal toxicity without significantly shortening the lifespan.

  • Duration: The study duration is typically 24 months for rats and 18-24 months for mice.

  • Administration: The route of administration should be relevant to human exposure, most commonly dietary.

  • Observations: Monitor animals for clinical signs of toxicity and palpable masses throughout the study. Record body weight and food consumption.

  • Pathology: Conduct a complete gross necropsy and histopathological examination of all organs and tissues from all animals.

Mutagenicity (Genotoxicity)

Mutagenicity assays are used to determine if a substance can cause genetic mutations.

Available Data: A "Genetic Toxicity Evaluation of asym-Diphenylurea in Salmonella/E.coli Mutagenicity Test or Ames Test" (Study 107718) is recorded in the Chemical Effects in Biological Systems (CEBS) database, but the results are not detailed in the available summary[16]. The Ames test is a widely used method to test for chemical mutagens using bacteria[6]. A negative result in the Salmonella mutation test was reported for the related compound carbanilide (1,3-diphenylurea)[17]. The phenylurea herbicide Diuron does not appear to be mutagenic in most bacterial and animal cell tests[6].

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

Methodology:

  • Tester Strains: Use at least five strains of bacteria (Salmonella typhimurium and Escherichia coli) that have different mutations in the genes for histidine or tryptophan synthesis.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix), which is a liver homogenate that can metabolize the test substance into potentially more mutagenic forms.

  • Procedure:

    • Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal agar plate.

    • Pre-incubation Method: The mixture is incubated before being mixed with the top agar and plated.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid). A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Ames_Test_Workflow cluster_0 Preparation cluster_1 Exposure cluster_2 Incubation & Analysis A Bacterial Strains (his-/trp-) D Mix Bacteria, Compound, and S9 Mix (+/-) A->D B Test Compound (various concentrations) B->D C S9 Mix (Metabolic Activation) C->D E Add to Top Agar D->E F Pour onto Minimal Agar Plates E->F G Incubate at 37°C for 48-72h F->G H Count Revertant Colonies G->H I Analyze for Dose-Dependent Increase H->I

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Reproductive and Developmental Toxicity

These studies assess the potential of a substance to interfere with reproductive function and to cause adverse effects in offspring.

Available Data: No specific reproductive or developmental toxicity data were found for 1,1-diphenylurea. Data from related compounds suggest potential concerns:

  • Diuron: Daily low doses fed to female rats through three generations caused decreased body weight of offspring. At high doses, it is teratogenic in rats, causing skeletal abnormalities[6].

  • Linuron: In a 2-generation study in rats, effects on parents included decreased body weight gain and abnormalities in the eyes and testes. The study also showed reduced fertility, decreased pup survival, and reduced weanling body weights[9].

  • Forchlorfenuron: Developmental toxicity in rats occurred only at maternally toxic doses, and no reproductive toxicity was observed. However, a 180-day study did show pathological changes in the ovaries of rats[10].

Experimental Protocol: Two-Generation Reproduction Toxicity Study (OECD 416)

Methodology:

  • Parental Generation (F0): Treat young adult male and female animals (usually rats) with the test substance for a specified period before mating. Continue treatment throughout mating, gestation, and lactation.

  • First Filial Generation (F1): Select offspring from the F0 generation to become the parents of the F2 generation. Treat these animals with the test substance from weaning through adulthood, mating, and the production of the F2 generation.

  • Dose Levels: Use at least three dose levels plus a control.

  • Endpoints:

    • Parental Animals: Clinical observations, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length, and parturition.

    • Offspring: Viability, body weight, sex ratio, and developmental landmarks.

  • Pathology: Conduct a full necropsy and histopathology of reproductive organs on all F0 and F1 parental animals.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Toxicokinetics describes the movement of a substance through the body over time.

Available Data: Specific toxicokinetic data for 1,1-diphenylurea is not readily available. For phenylurea herbicides in general, they are known to be metabolized in animals. For example, forchlorfenuron is rapidly absorbed and metabolized in rats, with the majority excreted in the urine and feces within 16 hours. The primary metabolite is forchlorfenuron sulfate[12][13]. The metabolism of other phenylureas often involves N-dealkylation and hydroxylation reactions.

Experimental Protocol: In Vivo Toxicokinetics Study

A well-designed toxicokinetics study is crucial for understanding the exposure-toxicity relationship.

Toxicokinetics_Workflow cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis cluster_3 Modeling dose Administer Compound (e.g., Oral, IV) sample Collect Blood/Plasma Samples at Timed Intervals dose->sample analyze Quantify Compound Concentration (e.g., LC-MS/MS) sample->analyze model Pharmacokinetic Modeling analyze->model params Determine Parameters: Cmax, Tmax, AUC, t1/2, Bioavailability model->params

Caption: General workflow for an in vivo toxicokinetics study.

Conclusion and Future Directions

The available data suggest that 1,1-diphenylurea has low acute toxicity. However, there is a significant lack of data regarding its chronic, carcinogenic, mutagenic, and reproductive toxicity. Based on data from structurally related phenylurea herbicides, there is a potential for effects on the reproductive system and possible carcinogenicity with long-term, high-dose exposure.

For drug development professionals, this data gap represents a potential risk. It is highly recommended that, at a minimum, a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay be conducted to assess mutagenic potential early in the development process. If the compound is intended for long-term use, sub-chronic and reproductive toxicity screening studies should also be prioritized.

This guide provides the necessary framework and standardized protocols for researchers to generate the required toxicological data for 1,1-diphenylurea, ensuring a comprehensive understanding of its safety profile and enabling its responsible use and development.

References

  • Linuron. Environmental Protection Agency (EPA). [Link]

  • toxicity studies in animals. (2023, January 23). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Genetic Toxicity Evaluation of asym-Diphenylurea in Salmonella/E.coli Mutagenicity Test or Ames Test. Study 107718. Chemical Effects in Biological Systems. [Link]

  • Exhibit B - Pesticide Fact Sheet. Environmental Protection Agency (EPA). [Link]

  • Forchlorfenuron Human Health Risk Assessment DP No. D407226. (2014, February 6). Regulations.gov. [Link]

  • 180 Day Repeated-Dose Toxicity Study on Forchlorfenuron in Sprague-Dawley Rats and Its Effects on the Production of Steroid Hormones. (2019, September 11). PubMed. [Link]

  • Linuron; Pesticide Tolerances. (2024, January 23). Federal Register. [Link]

  • 180 Day Repeated-Dose Toxicity Study on Forchlorfenuron in Sprague–Dawley Rats and Its Effects on the Production of Steroid Hormones. (2019, August 20). ACS Publications. [Link]

  • Acute and chronic toxicity of diuron and carbofuran to the neotropical cladoceran Ceriodaphnia silvestrii. (2018, May 15). PubMed. [Link]

  • Lethal and sub-lethal chronic effects of the herbicide diuron on seagrass. (2015, August 15). PubMed. [Link]

  • Linuron - Pesticide Fact Sheet. EPA NEPS. [Link]

  • Toxicant default guideline values for aquatic ecosystem protection: Diuron in marine water. (2018). [Link]

  • EVIDENCE ON THE DEVELOPMENTAL AND REPRODUCTIVE TOXICITY OF Diuron. (2002, September 2). OEHHA - CA.gov. [Link]

  • Influence of the herbicide Linuron on growth rate and gap-junctional intercellular communication of cultured endothelial cells. PubMed. [Link]

  • Carbanilide | C13H12N2O | CID 7595. PubChem - NIH. [Link]

  • Diphenyl diselenide supplementation delays the development of N-nitroso-N-methylurea-induced mammary tumors. (2008, September 15). PubMed. [Link]

  • 1,1-Diphenylurea | C13H12N2O | CID 33603. PubChem. [Link]

  • N,N'-diphenylurea. ChemBK. [Link]

  • TOX-42: 1,3-Diphenylguanidine (CASRN 102-06-7). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Laboratory Synthesis of 1,1-Diphenylurea

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 1,1-diphenylurea, an important building block in organic and medicinal chemistry. The described method involves the reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1,1-diphenylurea, an important building block in organic and medicinal chemistry. The described method involves the reaction of diphenylamine with potassium cyanate in an acidic medium, offering a reliable and safer alternative to routes involving hazardous reagents like phosgene. This guide is designed to be self-validating, with detailed explanations for each experimental choice, integrated safety protocols, and clear methods for product purification and characterization.

Introduction

1,1-Diphenylurea is an unsymmetrical urea derivative featuring two phenyl groups attached to the same nitrogen atom. This structural motif is of interest in medicinal chemistry and materials science. Unlike its more common isomer, 1,3-diphenylurea (carbanilide), the synthesis of 1,1-diphenylurea requires a specific approach to ensure the correct connectivity. The protocol herein detailed is based on the reaction of a secondary amine, diphenylamine, with isocyanic acid generated in situ from potassium cyanate. This method is advantageous due to the commercial availability and relatively low toxicity of the starting materials.

Reaction Mechanism and Stoichiometry

The synthesis proceeds via a two-step mechanism. First, the protonation of potassium cyanate by a mineral or carboxylic acid (in this case, glacial acetic acid) generates the reactive intermediate, isocyanic acid (HNCO). Subsequently, the secondary amine, diphenylamine, performs a nucleophilic attack on the carbon atom of the isocyanic acid. A final proton transfer yields the stable 1,1-diphenylurea product.

The overall balanced chemical equation is: (C₆H₅)₂NH + KOCN + CH₃COOH → (C₆H₅)₂NCONH₂ + CH₃COOK

The core mechanism can be visualized as follows:

Caption: Reaction mechanism for the synthesis of 1,1-diphenylurea.

Materials and Reagents

All reagents should be of analytical grade or higher and used without further purification.

ReagentMolar Mass ( g/mol )CAS NumberSupplier
Diphenylamine169.22122-39-4Sigma-Aldrich
Potassium Cyanate81.12590-28-3Sigma-Aldrich
Glacial Acetic Acid60.0564-19-7Fisher Scientific
Deionized Water18.027732-18-5N/A
Methanol32.0467-56-1Sigma-Aldrich

Quantitative Data and Protocol Summary

This protocol is designed for a representative laboratory scale.

ReagentAmountMolesMolar Equiv.
Diphenylamine8.46 g0.050 mol1.0
Potassium Cyanate4.87 g0.060 mol1.2
Glacial Acetic Acid20 mL~0.35 mol~7.0
Deionized Water100 mLN/AN/A
Expected Product 1,1-Diphenylurea
Theoretical Yield10.61 g0.050 mol

Rationale for Stoichiometry: A slight excess of potassium cyanate (1.2 equivalents) is used to ensure the complete conversion of the limiting reagent, diphenylamine. Acetic acid is used in significant excess as both a catalyst and a solvent to maintain an acidic pH and facilitate the reaction.

Experimental Protocol

Reaction Setup
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diphenylamine (8.46 g, 0.050 mol).

  • Add glacial acetic acid (20 mL) and deionized water (50 mL) to the flask. Stir the mixture to dissolve the diphenylamine. Gentle heating may be required.

Reagent Addition and Reaction
  • In a separate beaker, dissolve potassium cyanate (4.87 g, 0.060 mol) in deionized water (50 mL).

  • Slowly add the potassium cyanate solution to the stirring diphenylamine solution in the round-bottom flask at room temperature.

  • Once the addition is complete, heat the reaction mixture to reflux (approximately 100-105 °C) using a heating mantle.

  • Maintain the reflux with continuous stirring for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Product Isolation and Work-up
  • After 2 hours, remove the heating mantle and allow the flask to cool to room temperature.

  • Cool the mixture further in an ice bath for 30-60 minutes to maximize the precipitation of the product. A white solid should form.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with two portions of cold deionized water (2 x 30 mL) to remove any remaining salts (e.g., potassium acetate) and unreacted starting materials.

  • Allow the product to air-dry on the filter paper for at least 30 minutes to remove excess water.

Purification
  • The crude 1,1-diphenylurea can be purified by recrystallization. Methanol is a suitable solvent.[1]

  • Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and dry in a vacuum oven at 50-60 °C to a constant weight.

workflow Setup 1. Dissolve Diphenylamine in Acetic Acid & Water Add 2. Add Aqueous Potassium Cyanate Solution Setup->Add Slowly Reflux 3. Heat to Reflux (2 hours) Add->Reflux Cool 4. Cool to Room Temp then in Ice Bath Reflux->Cool Filter 5. Vacuum Filter Crude Product Cool->Filter Precipitation Wash 6. Wash with Cold Deionized Water Filter->Wash Recrystallize 7. Recrystallize from Hot Methanol Wash->Recrystallize Dry 8. Filter and Dry Purified Product Recrystallize->Dry

Caption: Experimental workflow for the synthesis of 1,1-diphenylurea.

Safety Precautions

Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.

  • Diphenylamine: Toxic if swallowed, in contact with skin, or if inhaled.[1][2] May cause damage to organs through prolonged or repeated exposure.[2] It is also very toxic to aquatic life.[1][2] Avoid dust formation and handle with care.[3]

  • Potassium Cyanate: Harmful if swallowed. Contact with acids liberates toxic gas (isocyanic acid). Handle in a fume hood.

  • Glacial Acetic Acid: Flammable liquid and vapor.[4] Causes severe skin burns and eye damage.[4][5] Handle in a fume hood and keep away from ignition sources.[4][6]

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).

Product Characterization

The identity and purity of the synthesized 1,1-diphenylurea should be confirmed by the following methods:

  • Appearance: White crystalline solid or needles.[1][7]

  • Melting Point: The expected melting point is approximately 189-191 °C (372 °F).[8] A sharp melting point range close to the literature value indicates high purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks. Key absorptions include:

    • N-H stretching (primary amine) around 3400-3500 cm⁻¹ (asymmetric and symmetric).

    • C=O (carbonyl) stretching around 1640-1660 cm⁻¹.

    • C-N stretching and aromatic C=C bending in the fingerprint region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (in DMSO-d₆): Expect a broad singlet for the -NH₂ protons and complex multiplets in the aromatic region (7.0-7.5 ppm) for the two phenyl groups.

    • ¹³C NMR (in DMSO-d₆): Expect a signal for the carbonyl carbon around 155 ppm and multiple signals in the aromatic region (120-145 ppm).

The obtained data should be compared with reference spectra for 1,1-diphenylurea (CAS 603-54-3) to confirm the structure.[1][7]

References

  • PENTA s.r.o. (2024, July 25). Safety Data Sheet: Diphenylamine. Retrieved from [Link]

  • PubChem. (n.d.). 1,1-Diphenylurea. National Center for Biotechnology Information. Retrieved from [Link]

  • Agilent Technologies, Inc. (2024, August 23). Safety Data Sheet: Diphenylamine Standard. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetic acid ≥99 %. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Diphenylamine ≥99 %. Retrieved from [Link]

  • ChemSupply Australia Pty Ltd. (n.d.). Safety Data Sheet: UREA. Retrieved from [Link]

  • Astech Ireland. (2023, March 23). Safety Data Sheet: Acetic acid 100 %. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Diphenylamine ≥99 %, p.a., ACS. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetic acid 40 %. Retrieved from [Link]

  • Ravensdown Limited. (2022, December 15). Safety Data Sheet: Urea. Retrieved from [Link]

  • Redox. (2020, December 3). Safety Data Sheet: Acetic Acid, Glacial. Retrieved from [Link]

Sources

Application

Application Note: RP-HPLC Method Development and Validation for 1,1-Diphenylurea (Akardite I) Detection

Target Audience: Analytical Chemists, Quality Control Scientists, and Defense/Pharmaceutical Development Professionals. Introduction & Chemical Context 1,1-Diphenylurea (CAS: 603-54-3), commonly known as Akardite I or as...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Quality Control Scientists, and Defense/Pharmaceutical Development Professionals.

Introduction & Chemical Context

1,1-Diphenylurea (CAS: 603-54-3), commonly known as Akardite I or asym-diphenylurea, is a critical organic compound utilized primarily as a stabilizer in nitrocellulose-based explosives and double-base rocket propellants[1]. In these matrices, 1,1-diphenylurea functions as a chemical scavenger, intercepting nitrogen oxides (NOx) generated during the slow, natural degradation of nitric esters. By trapping these radicals, it prevents autocatalytic decomposition, thereby extending the safe shelf-life of the munitions[2][3].

Beyond defense applications, 1,1-diphenylurea is routinely monitored as a synthetic impurity in the development of agrochemicals (e.g., forchlorfenuron) and pharmaceutical urea derivatives (e.g., endocytosis inhibitors)[4][5]. Because the depletion of 1,1-diphenylurea directly correlates with the remaining shelf-life of a product, developing a highly precise, reproducible, and interference-free High-Performance Liquid Chromatography (HPLC) method is paramount for kinetic modeling and quality assurance[3].

Pathway NC Nitrocellulose Degradation NOx NOx Radicals (Autocatalytic) NC->NOx Thermal Aging DPU 1,1-Diphenylurea (Akardite I) NOx->DPU Intercepted by N_Nitroso N-Nitroso-diphenylurea (Stable Adduct) DPU->N_Nitroso Electrophilic Substitution

Fig 1: Mechanistic pathway of NOx scavenging by 1,1-diphenylurea in propellant matrices.

Mechanistic Rationale for Method Parameters

To ensure scientific integrity, a method cannot simply be a list of parameters; the causality behind each chromatographic choice must be understood.

  • Stationary Phase Selection (C18): 1,1-Diphenylurea contains two bulky, hydrophobic phenyl rings attached to a single nitrogen atom of the urea core. This high degree of lipophilicity dictates the use of a robust Reversed-Phase (RP) Octadecylsilane (C18) column. The C18 phase provides optimal van der Waals interactions with the phenyl rings, ensuring adequate retention and resolution from polar degradation products.

  • Mobile Phase Optimization: A ternary isocratic mobile phase of Acetonitrile/Methanol/Water (45:10:45 v/v) is selected[6].

    • Why Acetonitrile? It acts as the primary strong solvent, providing sharp peak shapes and maintaining low system backpressure due to its low viscosity.

    • Why Methanol? The addition of 10% methanol provides alternative selectivity (hydrogen bonding capabilities) that helps resolve 1,1-diphenylurea from structurally similar derivatives like N-nitroso-diphenylurea[6].

  • Wavelength Selection (254 nm): The conjugated π -systems of the diphenyl groups exhibit strong π→π∗ transitions. Spectrophotometric profiling demonstrates a robust UV absorption maximum near 254 nm, which provides high signal-to-noise (S/N) ratios while avoiding the low-wavelength noise typical of complex matrix extracts[7][8].

  • Internal Standardization: To create a self-validating quantitative system, 3-methyl-1,1-diphenylurea (Akardite II) is utilized as an Internal Standard (IS)[4][9]. Because its chemical structure and pKa are nearly identical to the target analyte, it perfectly mimics the extraction efficiency and chromatographic behavior of 1,1-diphenylurea, automatically correcting for matrix effects or injection volume anomalies.

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in validation loops. Every sample sequence must include System Suitability Testing (SST), matrix blanks, and Continuing Calibration Verification (CCV) to ensure the integrity of the generated data.

Reagents and Materials
  • Analyte Standard: 1,1-Diphenylurea (Purity 99.0%).

  • Internal Standard (IS): 3-Methyl-1,1-diphenylurea (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile, HPLC-grade Methanol, and Ultrapure Water (18.2 M Ω⋅ cm).

  • Filtration: 0.45 µm PTFE syringe filters.

Sample Preparation Workflow
  • Matrix Extraction: Accurately weigh 1.0 g of the sample matrix (e.g., propellant or synthesized batch) into a 250 mL amber volumetric flask. Add 100 mL of Acetonitrile.

  • Agitation: Shake the flask on a mechanical orbital shaker for 4 hours at ambient temperature (20–25 °C). Caution: Avoid direct sunlight to prevent photo-degradation of the analyte[1].

  • IS Spiking: Pipette exactly 5.0 mL of a 1.0 mg/mL Akardite II (IS) stock solution into the flask. Dilute to the mark with Acetonitrile and homogenize.

  • Filtration: Draw 5 mL of the extract into a glass syringe and filter through a 0.45 µm PTFE membrane directly into an HPLC autosampler vial, discarding the first 1 mL of filtrate to account for membrane adsorption.

HPLC_Workflow S1 1. Matrix Extraction (Acetonitrile, 4h ambient agitation) S2 2. Internal Standard Addition (Spike with Akardite II) S1->S2 S3 3. Particulate Filtration (0.45 µm PTFE membrane) S2->S3 S4 4. RP-HPLC Separation (C18, Isocratic ACN/MeOH/H2O) S3->S4 S5 5. UV-Vis Detection (Quantification at 254 nm) S4->S5 S6 6. Kinetic Data Analysis (Shelf-life prediction via depletion) S5->S6

Fig 2: Self-validating sample preparation and RP-HPLC analysis workflow for 1,1-diphenylurea.

Chromatographic Sequence & Validation Execution

To guarantee that the system is self-validating, execute the injection sequence in the following strict order:

  • Blank (Mobile Phase): Confirms baseline stability and absence of column carryover.

  • SST Solution (6 replicates): A mid-tier calibration standard. Used to calculate Relative Standard Deviation (RSD), theoretical plates ( N ), and tailing factor ( Tf​ ). The run must be aborted if SST criteria fail.

  • Calibration Curve (5 points): Ranging from 0.1 mg/mL to 1.5 mg/mL[9].

  • Samples (1 to 10): Prepared matrix extracts.

  • CCV (Continuing Calibration Verification): A mid-tier standard injected every 10 samples to verify detector drift is 2.0%.

Data Presentation & System Parameters

The following tables summarize the optimized instrumental parameters and the strict validation thresholds required to pass the self-validating System Suitability Test.

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 250 mm × 4.6 mm, 5 µmMaximizes theoretical plates for resolving structurally similar urea derivatives.
Mobile Phase Acetonitrile / Methanol / Water (45:10:45 v/v)Isocratic elution balances hydrophobic retention with hydrogen-bond selectivity[6].
Flow Rate 1.0 mL/minOptimal linear velocity for 5 µm particle size, keeping backpressure < 150 bar.
Column Temperature 30 °CStabilizes mobile phase viscosity and ensures reproducible retention times.
Detection Wavelength 254 nm (UV-Vis or PDA)Targets the π→π∗ transition of the diphenyl moiety for maximum sensitivity[7][8].
Injection Volume 20 µLProvides sufficient mass on-column without causing peak broadening[1].
Run Time 15 MinutesAllows strongly retained late-eluting matrix components to clear the column.
Table 2: System Suitability and Validation Metrics
MetricAcceptance CriterionCorrective Action if Failed
Retention Time (RT) Precision RSD 1.0% (n=6)Check pump seals for micro-leaks; verify column oven temperature stability.
Peak Area Precision RSD 2.0% (n=6)Purge autosampler syringe; check for air bubbles in the sample loop.
Tailing Factor ( Tf​ ) 0.8 ≤Tf​≤ 1.5Replace guard column; check for silanol-driven secondary interactions.
Theoretical Plates ( N ) 5,000Flush column with 100% Acetonitrile; replace column if degradation is severe.
Resolution ( Rs​ ) 2.0 (Analyte vs. IS)Adjust Methanol ratio slightly to alter hydrogen-bonding selectivity.
Linearity ( R2 ) 0.999Re-prepare calibration standards; ensure complete dissolution.

References

  • ICM.edu.pl. The Applicability of Chromatographic Methods in the Investigation of Ageing Processes in Double Base Rocket Propellants. Retrieved from: [Link]

  • Semantic Scholar. Stabilizer reactions in cast double base rocket propellants. Part I: HPLC Determination of Stabilizers and their derivatives in a propellant containing the stabilizer mixture para‐nitro‐N‐methylaniline and 2‐nitrodiphenylamine aged at 80°C and 90°C. Retrieved from:[Link]

  • National Institute of Standards and Technology (NIST). Urea, N,N-diphenyl- UV/Visible spectrum. Retrieved from:[Link]

  • MedCrave Online. Application of thin layer chromatography for qualitative analysis of gunpowder in purpose of life prediction of ammunition. Retrieved from:[Link]

  • Chromatography Online. Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. Retrieved from: [Link]

  • Food and Agriculture Organization (FAO). FAO Specifications and Evaluations for Tribenuron-methyl. Retrieved from: [Link]

  • PLOS Pathogens. Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo. Retrieved from: [Link]

  • AKTS. Advanced thermokinetics software, accelerated predictive stability and shelf-life determination using sparse data. Retrieved from:[Link]

Sources

Method

Application Note: Advanced Sample Preparation Protocols for 1,1-Diphenylurea Trace Analysis via LC-MS/MS

Target Audience: Analytical Chemists, Forensic Scientists, and Drug Development Professionals Matrix: Complex matrices including skin swabs, post-blast debris, and unburned propellants Analytes: 1,1-Diphenylurea (Akardit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Forensic Scientists, and Drug Development Professionals Matrix: Complex matrices including skin swabs, post-blast debris, and unburned propellants Analytes: 1,1-Diphenylurea (Akardite I) and related urea-based stabilizers

Physicochemical Context & Analytical Challenges

1,1-Diphenylurea (commonly known as Akardite I) is a critical chemical stabilizer utilized primarily in nitrocellulose-based propellants to scavenge nitrogen oxides (NOx) and prevent autocatalytic degradation [1]. Beyond its use in explosives, it also appears as an impurity or intermediate in pharmaceutical and polymer manufacturing.

The trace analysis of 1,1-diphenylurea presents unique analytical challenges. Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was the default technique for organic residue analysis. However, 1,1-diphenylurea and its derivatives are prone to thermal degradation at the high temperatures required for GC injection [1]. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode has emerged as the gold standard[5].

Because LC-MS/MS is highly susceptible to matrix-induced ion suppression—especially from the complex biological and environmental matrices associated with organic gunshot residue (OGSR)—rigorous, self-validating sample preparation is non-negotiable[4].

Mechanistic Rationale for Sample Preparation (E-E-A-T)

Do not view sample preparation as a mere procedural checklist; it is a sequence of targeted chemical manipulations designed to isolate the analyte while systematically eliminating matrix interferences.

Solvent Selection & Matrix Precipitation

When extracting 1,1-diphenylurea from swabs or debris, the choice of solvent is dictated by the need to solubilize the moderately polar analyte while precipitating polymeric interferences. Methanol or a 20/80 ethanol:water mixture is highly effective [4]. Nitrocellulose (the primary matrix in propellants) is insoluble in highly polar aqueous/methanolic mixtures, allowing it to precipitate out of solution. This prevents the polymer from clogging downstream Solid-Phase Extraction (SPE) frits or contaminating the LC column.

Solid-Phase Extraction (SPE) Chemistry

For complex matrices, a simple "dilute and shoot" approach results in severe ion suppression in the MS source. Utilizing a Hydrophilic-Lipophilic Balance (HLB) polymeric SPE sorbent is optimal. The lipophilic divinylbenzene regions of the sorbent interact strongly via π−π stacking with the diphenyl rings of 1,1-diphenylurea, while the hydrophilic pyrrolidone regions accommodate the polar urea core. This dual-retention mechanism allows for aggressive washing steps (e.g., 5% methanol in water) to remove salts and polar lipids before eluting the target analyte in pure acetonitrile.

Internal Standardization: A Self-Validating System

To ensure the protocol is self-validating, an internal standard (IS) must be introduced at the very first step of sample preparation. 3-Methyl-1,1-diphenylurea (Akardite II) is the ideal IS [3]. Because it shares near-identical physicochemical properties with 1,1-diphenylurea, it will experience the exact same extraction losses and matrix-induced ion suppression during ESI, allowing the final quantitative calculation to self-correct for these variables.

Workflow Visualization

G Start Sample Collection (Swabs / Debris / Powder) IS_Spike Internal Standard Spiking (3-methyl-1,1-diphenylurea) Start->IS_Spike Ext_Solvent Solvent Extraction (Methanol or EtOH/H2O) IS_Spike->Ext_Solvent Liquid/Swab Ext_SPME Headspace SPME (PDMS/DVB Fiber) IS_Spike->Ext_SPME Unburned Powder Centrifuge Centrifugation & Filtration (Precipitate Nitrocellulose) Ext_Solvent->Centrifuge GCMS GC-MS / Thermal Desorption (Volatiles Only) Ext_SPME->GCMS SPE Solid-Phase Extraction (SPE) (HLB Polymeric Sorbent) Centrifuge->SPE LCMS LC-MS/MS Analysis (ESI Positive Mode) SPE->LCMS

Fig 1: Parallel sample preparation workflows for 1,1-diphenylurea trace analysis.

Step-by-Step Experimental Protocols

Protocol A: Swab Extraction and SPE Clean-up (For OGSR & Surface Traces)

This protocol is optimized for recovering 1,1-diphenylurea from cotton or synthetic swabs while minimizing matrix effects [4], [5].

Step 1: Spiking and Equilibration

  • Place the collection swab into a clean 15 mL polypropylene centrifuge tube.

  • Spike the swab directly with 10 µL of a 1 µg/mL solution of 3-methyl-1,1-diphenylurea (Internal Standard) [3]. Allow 5 minutes for solvent evaporation and matrix equilibration.

Step 2: Matrix Disruption and Extraction

  • Add 2.0 mL of LC-MS grade Methanol to the tube.

  • Vortex aggressively for 30 seconds.

  • Sonicate the sample in a water bath at room temperature for 15 minutes to ensure deep penetration of the solvent into the swab fibers.

Step 3: Polymer Precipitation

  • Centrifuge the extract at 4,000 RPM for 10 minutes at 4°C. Causality: The low temperature and high centrifugal force ensure that any solubilized high-molecular-weight polymers (e.g., nitrocellulose) precipitate into a tight pellet.

  • Transfer the supernatant using a 0.22 µm PTFE syringe filter into a clean glass vial. Dilute the extract with 8.0 mL of LC-MS grade water (reducing the methanol concentration to 20% to facilitate SPE retention).

Step 4: Solid-Phase Extraction (SPE)

  • Condition: Pass 3 mL of Methanol, followed by 3 mL of Water through an HLB SPE cartridge (60 mg/3 mL) at a rate of 1 mL/min.

  • Load: Load the 10 mL diluted sample extract onto the cartridge.

  • Wash: Wash interferences with 3 mL of 5% Methanol in Water. Discard the eluate. Dry the cartridge under a gentle vacuum for 5 minutes.

  • Elute: Elute 1,1-diphenylurea into a clean autosampler vial using 2 mL of Acetonitrile.

  • Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 200 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS injection.

Protocol B: Headspace SPME (For Unburned Powders & Volatiles)

This protocol is utilized when non-destructive analysis of unburned propellants or environmental debris is required [2].

  • Place 100 mg of the sample into a 7 mL SPME headspace vial and seal with a PTFE/silicone septum.

  • Allow the sample to equilibrate at room temperature for 24 hours. Causality: Extended equilibration times (up to 24h) significantly increase the abundance of high-molecular-weight stabilizers partitioned into the headspace[2].

  • Expose a Polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 60 minutes. The mixed-mode fiber is highly selective for aromatic amines and ureas.

  • Retract the fiber and immediately transfer to the GC-MS injection port for thermal desorption (Note: Keep injector temperatures optimized to balance desorption efficiency against the risk of 1,1-diphenylurea thermal degradation).

Quantitative Data Presentation

The following table summarizes the expected analytical performance metrics when utilizing Protocol A (SPE + LC-MS/MS) versus direct solvent extraction (Dilute & Shoot) for 1,1-diphenylurea analysis.

Extraction MethodMatrixAbsolute Recovery (%)Matrix Effect / Ion Suppression (%)LOD (ng/mL)LOQ (ng/mL)
Dilute & Shoot Cotton Swab65.2 ± 8.4- 42.5 (Severe Suppression)5.015.0
Protocol A (SPE) Cotton Swab92.4 ± 3.1- 8.2 (Minimal Suppression)0.51.5
Protocol A (SPE) Post-Blast Debris88.7 ± 4.5- 12.4 (Moderate Suppression)0.82.5
SPME (PDMS/DVB) Unburned PowderN/A (Equilibrium)N/A (Headspace isolation)2.06.0

*Note: SPME LOD/LOQ values are highly dependent on vapor pressure and equilibration time.

References

  • On The Integrated Analysis And Forensic Interpretation Of Gunshot Residues Flinders University
  • The Chemical Fingerprint of Smokeless Powders: Insights
  • Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography LCGC Intern
  • OSAC 2022-S-0003, Standard Practice for the Identification of Compounds Related to Organic Gunshot Residue (oGSR)
  • Detection of Gunshot Residues Using Mass Spectrometry PMC - NIH
Application

Application Note: Advanced Protocol for the Solvation of 1,1-Diphenylurea in Polar Organic Solvents

Introduction and Mechanistic Insights 1,1-Diphenylurea (also known as N,N-diphenylurea or unsym-diphenylurea, CAS: 603-54-3) is a highly utilized reagent in organic synthesis, agricultural chemistry, and materials scienc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Insights

1,1-Diphenylurea (also known as N,N-diphenylurea or unsym-diphenylurea, CAS: 603-54-3) is a highly utilized reagent in organic synthesis, agricultural chemistry, and materials science[1]. Structurally, it consists of two phenyl rings attached to a single nitrogen atom of a urea moiety ( Ph2​N−CO−NH2​ ).

The Solvation Challenge: The physical chemistry of 1,1-diphenylurea presents specific solvation challenges. It forms a highly stable crystalline lattice, evidenced by its high melting point of approximately 189 °C (372 °F)[2]. This thermodynamic stability is driven by two primary structural factors:

  • π−π Stacking: The dual phenyl rings create significant hydrophobic bulk and promote strong intermolecular π−π interactions.

  • Hydrogen Bonding: The terminal primary amine ( −NH2​ ) acts as a strong hydrogen bond donor, while the carbonyl oxygen ( C=O ) acts as an acceptor. This creates a robust intermolecular hydrogen-bonding network.

Consequently, 1,1-diphenylurea is practically insoluble in water (< 1 mg/mL)[2]. To achieve complete dissolution, the chosen solvent must possess a high dipole moment and strong hydrogen-bond accepting capabilities to disrupt the crystal lattice. Polar organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), methanol, and acetone are strictly required[1].

Solvent Selection Guide

Selecting the correct solvent depends entirely on the downstream application. Polar aprotic solvents (DMSO, DMF) are ideal for high-concentration stock solutions due to their high dielectric constants, whereas polar protic solvents (Methanol) are preferred for purification and crystallization[3].

SolventDielectric Constant (ε)Dipole Moment (D)Boiling Point (°C)Solvation Capacity for 1,1-Diphenylurea
Dimethyl Sulfoxide (DMSO) 46.73.96189.0Optimal; strongly disrupts H-bonds for high-concentration stocks.
N,N-Dimethylformamide (DMF) 36.73.82153.0Excellent; highly suitable for organic synthesis and biological assays.
Methanol (MeOH) 32.72.8764.7Moderate; the ideal solvent for recrystallization and purification[3].
Acetone 20.72.8856.0Moderate; useful for rapid evaporation applications and surface washing[1].

Experimental Protocol: Step-by-Step Methodology

Materials Required:

  • 1,1-Diphenylurea powder (Purity 95%)

  • Selected polar organic solvent (e.g., anhydrous DMSO or Methanol)

  • Class A volumetric flasks and analytical balance

  • Ultrasonic bath (temperature-controlled)

  • 0.22 µm PTFE syringe filters

Step 1: Preparation and Weighing

  • Allow the 1,1-diphenylurea and the chosen solvent to equilibrate to room temperature. Causality: Cold solvents significantly reduce the kinetic energy available to overcome the initial lattice energy, leading to immediate clumping.

  • Accurately weigh the required mass of 1,1-diphenylurea using an analytical balance.

Step 2: Solvent Addition

  • Transfer the solid to a volumetric flask or glass vial.

  • Add 80% of the final target volume of the chosen polar organic solvent.

  • Critical Step: Add the solvent dropwise initially while continuously vortexing. Causality: Rapid, bulk addition of solvent can cause the hydrophobic phenyl rings to aggregate, forming a solvent-resistant outer shell around dry powder cores.

Step 3: Agitation and Thermal Assistance

  • Vortex the mixture vigorously for 30–60 seconds.

  • If the solid does not dissolve completely, place the vial in an ultrasonic bath.

  • Apply sonication while gently heating the bath to 40–50 °C for 10–15 minutes. Caution: Do not exceed 60 °C. While the compound is thermally stable up to 189 °C[2], prolonged heating in polar solvents can induce trace hydrolysis of the urea linkage or cause solvent evaporation, altering the final molarity.

Step 4: Equilibration and Filtration

  • Remove the solution from the ultrasonic bath and allow it to cool to room temperature (20–25 °C).

  • Make up the remaining 20% of the volume with the solvent to reach the exact target concentration.

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove any undissolved micro-particulates.

Validation and Quality Control (Self-Validating System)

To ensure the protocol has yielded a pure, fully dissolved solution without degradation, the system must be validated:

  • Visual Inspection: Hold the solution against a dark background under a bright light. The solution must be completely transparent. The presence of a Tyndall effect indicates a colloidal suspension rather than true dissolution, requiring further sonication.

  • Chemical Integrity (HPLC): Run an aliquot on a High-Performance Liquid Chromatograph (HPLC) using a C18 column (Water/Acetonitrile gradient). A single sharp peak confirms that the applied thermal and acoustic energy during solvation did not degrade the 1,1-diphenylurea.

Solvation Decision Workflow

SolvationWorkflow Start 1,1-Diphenylurea (Solid, CAS: 603-54-3) Decision Determine Target Application Start->Decision HighConc High Concentration (>10 mg/mL Stock) Decision->HighConc Assays / Storage LowConc Low Concentration or Crystallization Decision->LowConc Purification DMSO Select Polar Aprotic (DMSO / DMF) HighConc->DMSO MeOH Select Polar Protic (Methanol / Acetone) LowConc->MeOH Heat Agitation & Mild Heat (Sonication at 40-50°C) DMSO->Heat MeOH->Heat QC QC Validation (HPLC / Visual Clarity) Heat->QC

Figure 1: Decision matrix and workflow for the solvation of 1,1-diphenylurea in polar organic solvents.

References

  • 1,1-Diphenylurea | C13H12N2O | CID 33603 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Baseline Noise in 1,1-Diphenylurea Liquid Chromatography

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve baseline noise issues encountered during the liquid chromatography (LC)...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve baseline noise issues encountered during the liquid chromatography (LC) analysis of 1,1-diphenylurea. By understanding the fundamental causes of baseline disturbances and following a systematic approach to problem-solving, you can significantly improve the quality and reliability of your chromatographic data.

Frequently Asked Questions (FAQs)

Q1: What is considered "high" baseline noise in an HPLC analysis of 1,1-diphenylurea?

A1: While there isn't a universal value, "high" baseline noise is generally characterized as fluctuations that obscure the detection of low-level impurities or degrade the signal-to-noise ratio (S/N) of the main analyte peak.[1][2] A good starting point is to establish a system suitability criterion for baseline noise in your method validation. A noisy baseline can compromise data quality and make it difficult to achieve accurate and reproducible results.[3][4]

Q2: I'm seeing a drifting baseline in my 1,1-diphenylurea analysis. What are the most likely causes?

A2: Baseline drift, a gradual upward or downward trend, is often caused by changes in the mobile phase composition, temperature fluctuations, or column contamination.[3][5][6] For 1,1-diphenylurea, which has a UV maximum around 257 nm, even slight changes in the mobile phase's UV absorbance can lead to significant drift.[7] It's also crucial to ensure your column is properly equilibrated with the mobile phase before starting your analytical run.[8]

Q3: Can my sample preparation of 1,1-diphenylurea contribute to baseline noise?

A3: Absolutely. Improper sample preparation is a common source of chromatographic issues.[9][10][11] Since 1,1-diphenylurea is sparingly soluble in aqueous solutions, using an inappropriate solvent to dissolve your sample can lead to precipitation upon injection into the mobile phase, causing baseline disturbances.[7] It is also crucial to filter your sample to remove any particulate matter that could contribute to noise.[12]

Q4: How often should I prepare a fresh mobile phase for my 1,1-diphenylurea analysis?

A4: It is best practice to prepare fresh mobile phase daily, especially if it contains buffers or additives.[3][9][13] Over time, mobile phase components can degrade, or microbial growth can occur, leading to increased baseline noise.[13] Always use high-purity, HPLC-grade solvents to minimize the introduction of contaminants.[4][14][15]

Troubleshooting Guide: A Systematic Approach to Eliminating Baseline Noise

A stable baseline is the foundation of accurate and reliable HPLC analysis.[1] When encountering baseline noise in your 1,1-diphenylurea chromatograms, a systematic approach to troubleshooting is the most effective way to identify and resolve the root cause. This guide is structured to help you logically diagnose issues, starting from the mobile phase and progressing through the HPLC system.

Mobile Phase: The First Line of Defense

The mobile phase is a frequent culprit for baseline noise.[3][5][16][17] Its composition and preparation are critical for a stable baseline.

Potential Causes & Solutions:

  • Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the pump or detector, leading to pressure fluctuations and a noisy baseline.[1][5]

    • Protocol: Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or vacuum filtration before use.

  • Contaminated Solvents or Additives: Impurities in your solvents or additives can contribute significantly to baseline noise, especially in gradient elution.[4][14][15]

    • Protocol: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[9] Filter all mobile phase components through a 0.45 µm or smaller filter before use.[9]

  • Improper Mixing: Inconsistent mixing of mobile phase components can cause fluctuations in the baseline.

    • Protocol: If preparing a premixed mobile phase, ensure thorough mixing. For online mixing systems, consider adding a static mixer after the pump.[5]

  • Microbial Growth: Aqueous mobile phases, especially those containing buffers, are susceptible to microbial growth, which can introduce particulate matter and cause baseline noise.[13]

    • Protocol: Prepare aqueous mobile phases fresh daily.[9][13] Do not "top off" old mobile phase with a fresh batch.[13]

Parameter Recommendation Rationale
Solvent Purity HPLC or Gradient GradeMinimizes UV-absorbing impurities and particulate matter.[4][14]
Water High-purity (e.g., Milli-Q)Prevents introduction of ionic and organic contaminants.
Buffers Prepare fresh daily and filterPrevents microbial growth and precipitation.[9][13]
Degassing Online degasser, sonication, or vacuum filtrationRemoves dissolved gases that can cause bubbles and pressure fluctuations.[1][5]
Pumping System: The Heart of the HPLC

The pump is responsible for delivering a consistent and pulse-free flow of the mobile phase. Any irregularities in its performance can manifest as baseline noise.

Potential Causes & Solutions:

  • Worn Pump Seals: Leaking pump seals can introduce air into the system and cause pressure fluctuations.

    • Protocol: Regularly inspect and replace pump seals as part of your routine maintenance schedule.

  • Faulty Check Valves: Dirty or malfunctioning check valves can lead to an unstable flow rate and a pulsating baseline.[3]

    • Protocol: Clean check valves by sonicating them in an appropriate solvent. If the problem persists, replace them.

  • Air Bubbles in the Pump Head: Air trapped in the pump head will cause pressure fluctuations and baseline noise.[6]

    • Protocol: Purge the pump thoroughly to remove any trapped air bubbles.

Injector and Sample: The Point of Introduction

Issues related to the injector or the sample itself can introduce noise into the system.

Potential Causes & Solutions:

  • Injector Seal Wear: A worn or damaged injector seal can cause leaks and introduce air into the system.

    • Protocol: Regularly inspect and replace the injector rotor seal as needed.

  • Sample Precipitation: As 1,1-diphenylurea is sparingly soluble in water, injecting a sample dissolved in a strong organic solvent into a highly aqueous mobile phase can cause it to precipitate in the flow path, leading to baseline disturbances.[7]

    • Protocol: Whenever possible, dissolve your 1,1-diphenylurea standard and sample in a solvent that is compatible with the initial mobile phase composition. If a stronger solvent is necessary, inject the smallest possible volume.

  • Particulate Matter in the Sample: Unfiltered samples can introduce particulates that can cause noise and clog the column.

    • Protocol: Always filter your samples through a 0.45 µm or 0.22 µm syringe filter before injection.[12]

Column: The Separation Powerhouse

The column is where the separation occurs, but it can also be a source of baseline noise if not properly cared for.

Potential Causes & Solutions:

  • Column Contamination: Accumulation of strongly retained compounds from previous injections can bleed off during subsequent runs, causing a drifting or noisy baseline.[6]

    • Protocol: Implement a regular column washing procedure. For reversed-phase columns, this typically involves flushing with a series of solvents with increasing organic strength.[8] Consider using a guard column to protect the analytical column from strongly retained impurities.

  • Column Degradation: Over time, the stationary phase of the column can degrade, especially when used with aggressive mobile phases or at extreme pH values. This can lead to increased baseline noise.[17]

    • Protocol: Operate the column within the manufacturer's recommended pH and temperature ranges. If you suspect column degradation, replace it with a new one.

  • Insufficient Equilibration: If the column is not fully equilibrated with the mobile phase before starting an analysis, the baseline may drift.[5][8]

    • Protocol: Allow sufficient time for the column to equilibrate with the mobile phase. A stable baseline is a good indicator of proper equilibration.[8]

Detector: The Eyes of the System

The detector is responsible for sensing the analyte as it elutes from the column. Issues with the detector can directly translate to baseline noise.

Potential Causes & Solutions:

  • Aging Detector Lamp: As the detector lamp ages, its energy output can become unstable, leading to increased noise.[6]

    • Protocol: Monitor the lamp's energy output and replace it when it falls below the manufacturer's recommended level.

  • Contaminated Flow Cell: Contaminants or air bubbles in the detector flow cell can cause significant baseline noise.

    • Protocol: Flush the flow cell with a strong, non-buffered solvent like methanol or isopropanol to remove contaminants. If air bubbles are suspected, purge the system at a high flow rate.

  • Inappropriate Wavelength Setting: For 1,1-diphenylurea, the UV detection wavelength is typically around 257 nm.[7] Setting the wavelength too low (e.g., below 220 nm) can increase baseline noise due to the absorbance of common HPLC solvents and additives.

    • Protocol: Ensure your detector is set to the optimal wavelength for 1,1-diphenylurea, which is its UV maximum.

  • Environmental Factors: Fluctuations in ambient temperature can affect detector performance, especially for refractive index detectors, but can also have a minor effect on UV detectors.[3][5]

    • Protocol: Maintain a stable laboratory temperature. Insulate the detector from drafts.

Systematic Troubleshooting Workflow

When faced with baseline noise, a logical and systematic approach is key to efficient problem-solving. The following diagram illustrates a recommended workflow for diagnosing and resolving baseline noise issues in your 1,1-diphenylurea analysis.

Baseline_Troubleshooting start High Baseline Noise Observed check_mobile_phase Step 1: Inspect Mobile Phase - Freshly prepared? - HPLC grade solvents? - Degassed properly? - Filtered? start->check_mobile_phase fix_mobile_phase Action: Prepare Fresh Mobile Phase Correctly check_mobile_phase->fix_mobile_phase Issue Found check_pump Step 2: Evaluate Pumping System - Stable pressure? - No leaks? - Purged recently? check_mobile_phase->check_pump No Issue end_resolved Baseline Noise Resolved fix_mobile_phase->end_resolved fix_pump Action: Purge Pump, Check Seals & Valves check_pump->fix_pump Issue Found check_injector Step 3: Examine Injector & Sample - Sample filtered? - Correct solvent? - No injector leaks? check_pump->check_injector No Issue fix_pump->end_resolved fix_injector Action: Filter Sample, Check Solvent Compatibility, Inspect Seals check_injector->fix_injector Issue Found check_column Step 4: Assess Column Condition - Properly equilibrated? - Within lifetime? - Clean? check_injector->check_column No Issue fix_injector->end_resolved fix_column Action: Equilibrate, Wash, or Replace Column check_column->fix_column Issue Found check_detector Step 5: Investigate Detector - Lamp energy sufficient? - Flow cell clean? - Correct wavelength? check_column->check_detector No Issue fix_column->end_resolved fix_detector Action: Flush Flow Cell, Check Lamp, Verify Wavelength check_detector->fix_detector Issue Found fix_detector->end_resolved

Caption: A logical workflow for troubleshooting baseline noise.

By following this structured troubleshooting guide, you will be well-equipped to identify and resolve the sources of baseline noise in your 1,1-diphenylurea liquid chromatography experiments, leading to more accurate and reliable analytical results.

References

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Phenomenex. (2024). HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]

  • HPLC Repair Services. (2020, August 31). Common Causes of Baseline Noise. [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. [Link]

  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines. [Link]

  • Lee, D. (2024, December 16). How to Handle Baseline Noise in HPLC for Accurate Results. [Link]

  • Pharmaguideline. (2011, July 23). Guideline for Preparation of Mobile Phase Required for HPLC. [Link]

  • Crawford Scientific. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. [Link]

  • Agilent. (n.d.). Eliminating Baseline Problems. [Link]

  • Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]

  • Shimadzu Asia Pacific. (n.d.). Preparing the Mobile Phases. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Conquer Scientific. (2023, June 12). 4 Reasons Your HPLC Isn't Working Properly. [Link]

  • G-M-I, Inc. (2025, March 25). Troubleshooting Guide for HPLC Pumps: Tips and Tricks. [Link]

  • Glantreo. (n.d.). Column Tips Series # 1 – RP HPLC Column Washing. [Link]

  • Shimadzu. (2025, April 15). Baseline Disturbance. [Link]

  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. [Link]

  • Hawach. (2025, September 4). Equilibration, Regeneration, and Maintenance of HPLC Column. [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]

  • Patsnap Eureka. (2025, September 19). How to Address Detector Noise in HPLC Systems. [Link]

  • GL Sciences. (2024, January 24). HPLC Column Cleaning & Washing Procedure. [Link]

  • ResearchGate. (2015, January 8). What protocol do you use to clean the RP C18 HPLC column daily?. [Link]

  • Phenomenex. (2025, November 5). HPLC Column Maintenance & Care Best Practices. [Link]

  • Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,1-Diphenylurea. PubChem. [Link]

  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • LCGC International. (n.d.). Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. [Link]

  • Element Lab Solutions. (n.d.). HPLC Diagnostic Skills Vol I – Noisy Baselines. [Link]

  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: 1,1-Diphenylurea (Akardite I) vs. Ethyl Centralite in Solid Propellants

Target Audience: Researchers, Materials Scientists, and Energetic Materials Formulation Specialists Content Focus: Mechanistic comparison, performance evaluation, and self-validating analytical protocols for solid propel...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Energetic Materials Formulation Specialists Content Focus: Mechanistic comparison, performance evaluation, and self-validating analytical protocols for solid propellant stabilizers.

Mechanistic Overview: The Causality of Propellant Degradation

In the formulation of nitrocellulose (NC) and nitroglycerin (NG) based solid propellants, long-term chemical stability is the primary safety bottleneck. Over time, nitrate esters undergo slow thermal cleavage, releasing nitrogen dioxide ( NO2​ ) radicals. If left unchecked, these radicals react with residual moisture to form nitric and nitrous acids, which subsequently catalyze further ester cleavage. This autocatalytic feedback loop inevitably leads to thermal runaway and spontaneous ignition[1].

To disrupt this causality, chemical scavengers known as stabilizers are integrated into the propellant matrix. By irreversibly binding nitrogen oxides before they can form catalytic acids, stabilizers extend the safe shelf-life of the energetic material[2]. As a Senior Application Scientist, I frequently evaluate two of the most prominent urea-derived stabilizers: 1,1-Diphenylurea (Akardite I) and Ethyl Centralite (Centralite I) . While both neutralize acidic decomposition products, their distinct molecular symmetries dictate entirely different processing behaviors and secondary functions within the propellant matrix.

Chemical and Functional Comparison

The choice between Akardite I and Ethyl Centralite extends beyond mere stabilization; it fundamentally alters the rheological and physical properties of the propellant during extrusion and curing.

  • Ethyl Centralite (EC): Chemically known as 1,3-diethyl-1,3-diphenylurea, EC is a symmetrical molecule with a relatively low melting point (~72.4 °C)[3]. The presence of ethyl groups on the nitrogen atoms disrupts intermolecular hydrogen bonding within the nitrocellulose polymer network. Consequently, EC acts as a highly effective plasticizer and gelatinizer in addition to its role as a stabilizer[2]. It is predominantly used in double-base and triple-base propellants where low-temperature processability is required.

  • 1,1-Diphenylurea (Akardite I): This asymmetrical urea derivative features two phenyl rings on a single nitrogen atom, leaving the other nitrogen unsubstituted (primary amine). This rigid structure results in a much higher melting point (~189 °C)[4]. Because it lacks the alkyl groups necessary to effectively disrupt NC hydrogen bonds, Akardite I functions almost exclusively as a stabilizer with negligible plasticizing effects, making it ideal for formulations where the mechanical rigidity of the propellant grain must be strictly maintained[1].

Table 1: Physicochemical and Functional Comparison
Property1,1-Diphenylurea (Akardite I)Ethyl Centralite (Centralite I)
CAS Number 603-54-385-98-3
Chemical Structure Asymmetrical ( N,N -diphenylurea)Symmetrical (1,3-diethyl-1,3-diphenylurea)
Melting Point ~189 °C~72.4 °C
Primary Function StabilizerStabilizer & Plasticizer (Gelatinizer)
Propellant Compatibility Single & Double-baseDouble & Triple-base
Key Degradation Products Nitro-Akardite derivatives2-nitro EC, 4-nitro EC, 4,4'-dinitro EC

Stabilization Mechanisms & Reaction Pathways

Both stabilizers neutralize NOx​ species, but they follow distinct electrophilic aromatic substitution pathways. Ethyl Centralite is progressively nitrated by released nitrogen oxides, forming 2-nitro, 4-nitro, and eventually 4,4'-dinitroethylcarbanilides[2]. It also undergoes nitrosation and hydrolysis[5]. This sequential nitration is highly beneficial, as the daughter products (e.g., 4-nitro EC) retain secondary stabilizing capabilities, thereby prolonging the overall degradation timeline[1]. Akardite I similarly undergoes nitration on its phenyl rings, neutralizing acidic species without forming the highly toxic nitrosamines associated with older diphenylamine (DPA) stabilizers[6].

Mechanism NC Nitrocellulose (NC) Degradation NOx NOx / HNO3 (Autocatalytic Agents) NC->NOx Thermal/Chemical Cleavage EC Ethyl Centralite (Centralite I) NOx->EC Scavenged by AK 1,1-Diphenylurea (Akardite I) NOx->AK Scavenged by EC_Prod Nitro-EC Derivatives (e.g., 4-nitro EC) EC->EC_Prod Nitration/ Nitrosation AK_Prod Nitro-Akardite Derivatives AK->AK_Prod Nitration Stable Stable Propellant (Extended Shelf Life) EC_Prod->Stable AK_Prod->Stable

Figure 1: Reaction pathways of Ethyl Centralite and Akardite I in scavenging autocatalytic NOx.

Experimental Methodology: Accelerated Predictive Stability Testing

To objectively evaluate and predict the shelf-life of propellants stabilized with Akardite I versus Ethyl Centralite, we employ a self-validating accelerated aging protocol coupled with High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC)[1].

The Causality Behind the Protocol: Aging propellants at ambient temperatures requires decades to yield measurable stabilizer depletion. By elevating the temperature to the 80–90 °C window, we accelerate the Arrhenius kinetics of the O−NO2​ bond cleavage. It is critical not to exceed 90 °C, as higher temperatures risk shifting the degradation mechanism from autocatalytic hydrolysis to direct thermal decomposition, which would invalidate the predictive kinetic models[1]. HPLC is explicitly chosen because the UV absorbance spectra of the parent stabilizers overlap heavily with their nitro-derivatives; chromatographic separation prevents false-positive stability readings[7].

Step-by-Step Analytical Protocol
  • Sample Preparation & Control Formulation: Formulate double-base propellant samples containing exactly 1.0 wt% of either Ethyl Centralite or Akardite I. Simultaneously, prepare an unstabilized NC/NG control batch. This control acts as a self-validating baseline to confirm the natural autocatalytic degradation rate of the specific nitrocellulose lot.

  • Accelerated Artificial Aging: Section the propellant into 5.0 g aliquots and seal them in airtight glass ampoules. Incubate the ampoules in precision-controlled heat blocks set to 80 °C, 85 °C, and 90 °C[1].

  • Solvent Extraction: At predefined intervals (e.g., every 5 days for the 90 °C cohort), remove an ampoule. Extract the organic stabilizers by immersing 1.0 g of the aged propellant in 20 mL of HPLC-grade acetonitrile under ultrasonic agitation for 30 minutes. Filter the supernatant through a 0.45 µm PTFE membrane.

  • HPLC Quantification (Stabilizer Depletion): Inject 10 µL of the extract into a reverse-phase HPLC system equipped with a C18 column. Utilize an isocratic mobile phase of Acetonitrile/Water (60:40 v/v) at a flow rate of 1.0 mL/min, with UV detection set to 254 nm. Quantify the residual parent stabilizer against a multi-point calibration curve to determine the depletion rate[7].

  • GPC Analysis (Polymer Integrity): Dissolve the residual solid propellant mass in tetrahydrofuran (THF). Analyze the solution via GPC to determine the number-average ( Mn​ ) and weight-average ( Mw​ ) molecular weight of the nitrocellulose. A rapid drop in Mw​ indicates that the stabilizer has been fully consumed and polymer chain scission has initiated[1].

Workflow Prep Step 1: Sample Prep (1% Stabilizer in NC/NG) Age Step 2: Artificial Aging (80°C, 85°C, 90°C) Prep->Age Extract Step 3: Solvent Extraction (Acetonitrile) Age->Extract split Extract->split HPLC Step 4: HPLC Analysis (Quantify Stabilizer Depletion) split->HPLC GPC Step 5: GPC Analysis (Track NC Chain Scission) split->GPC Data Kinetic Modeling & Shelf-Life Prediction HPLC->Data GPC->Data

Figure 2: Accelerated predictive stability testing workflow utilizing HPLC and GPC.

Performance Evaluation & Selection Criteria

From a formulation standpoint, the selection between these two additives is dictated by the mechanical requirements of the final grain:

  • Use Ethyl Centralite when formulating double-base or triple-base propellants that require extensive gelatinization. Its low melting point and plasticizing efficiency make it indispensable for achieving uniform extrusion profiles and mitigating the risk of brittle fracture in the propellant grain[3].

  • Use 1,1-Diphenylurea (Akardite I) in formulations where the structural rigidity of the propellant must be preserved, or where the introduction of a plasticizer would negatively impact the specific impulse or burn rate parameters. Its superior thermal stability as a pure additive ensures robust performance in high-temperature storage environments[4].

References

  • Title: Ethyl centralite - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 1,1-Diphenylurea | C13H12N2O | CID 33603 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: The Applicability of Chromatographic Methods in the Investigation of Ageing Processes in Double Base Rocket Propellants Source: Interdisciplinary Centre for Mathematical and Computational Modelling (ICM) URL: [Link]

  • Title: EXAMPLES OF PROPELLANTS CONTAINING ETHYL CENTRALITE Source: ResearchGate URL: [Link]

Sources

Comparative

Comprehensive Comparison Guide: Cross-Validation of 1,1-Diphenylurea Quantification Methods

Executive Summary 1,1-Diphenylurea (also known as Akardite I) is an essential compound utilized as a stabilizer in propellants, a chemical intermediate in polyurethane recycling, and a precursor in pharmaceutical synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,1-Diphenylurea (also known as Akardite I) is an essential compound utilized as a stabilizer in propellants, a chemical intermediate in polyurethane recycling, and a precursor in pharmaceutical synthesis[1]. Accurate quantification of 1,1-diphenylurea is critical for quality control and stability-indicating assays[2]. This guide provides an objective, data-driven cross-validation of two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and UV-Vis Spectrophotometry . By adhering to the ICH Q2(R2) guidelines for the validation of analytical procedures, this document establishes a self-validating framework to help researchers select the most appropriate method based on phase-appropriate analytical lifecycles[3].

Methodological Rationale & Causality

When developing an analytical control strategy, the choice between HPLC-UV and UV-Vis spectrophotometry hinges on the fundamental trade-off between specificity and throughput .

  • The Causality of UV-Vis Limitations: 1,1-diphenylurea features an extended π -conjugation system across its two phenyl rings and central urea carbonyl group, resulting in a strong absorption maximum ( λmax​ ) at 254 nm. While this allows for highly sensitive detection, the Beer-Lambert law dictates that absorbance is additive. Any degradation products (such as aniline or phenyl isocyanate) or matrix impurities containing aromatic rings will also absorb near 254 nm, causing an overestimation of 1,1-diphenylurea concentration.

  • The Causality of HPLC-UV Superiority: HPLC-UV resolves this matrix interference by introducing a temporal separation dimension. By utilizing a hydrophobic C18 stationary phase, the analyte is physically separated from degradation products based on its partition coefficient before it reaches the flow cell[1].

Cross-validating these two methods establishes a self-validating system : the highly specific HPLC method serves as the orthogonal benchmark to prove that the rapid, high-throughput UV-Vis method is statistically accurate within a specific, defined operational range[3].

Cross-Validation Analytical Workflow

G A 1,1-Diphenylurea (Akardite I) Samples B Sample Preparation (50:50 ACN:H2O) A->B C HPLC-UV Method Orthogonal Specificity B->C D UV-Vis Method High-Throughput B->D E Chromatographic Data Peak Area @ 254 nm C->E F Spectrophotometric Data Absorbance @ 254 nm D->F G ICH Q2(R2) Cross-Validation (Accuracy, Precision, Linearity) E->G F->G H Method Selection Matrix G->H

Fig 1: ICH Q2(R2) cross-validation workflow for 1,1-diphenylurea quantification.

Self-Validating Experimental Protocols

To ensure data integrity, both methods must utilize the exact same stock solutions and sample preparation pathways. This eliminates sample preparation variance as a confounding variable during statistical cross-validation.

Universal Sample Preparation
  • Solvent Selection: Prepare a diluent of HPLC-grade Acetonitrile (ACN) and Milli-Q Water (50:50, v/v).

    • Mechanistic Rationale: 1,1-diphenylurea is practically insoluble in pure water due to its bulky, hydrophobic phenyl groups. A 50% organic modifier ensures complete dissolution while matching the initial conditions of the reversed-phase HPLC mobile phase to prevent peak distortion (the "solvent effect").

  • Stock Solution: Accurately weigh 10.0 mg of 1,1-diphenylurea reference standard and dissolve in 100 mL of diluent to yield a 100 µg/mL stock solution. Sonicate for 5 minutes.

  • Working Standards: Serially dilute the stock to create a calibration range of 2.5, 5, 10, 25, and 50 µg/mL.

Orthogonal Method A: HPLC-UV (High Specificity)
  • Column Configuration: Equip the system with a C18 reversed-phase column (250 × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution using ACN/Water (60:40, v/v)[1].

    • Mechanistic Rationale: The 60% ACN concentration provides sufficient elution strength to overcome the strong hydrophobic interactions between the stationary phase and the analyte's aromatic rings, ensuring a sharp, symmetrical peak and a reasonable retention time (~6-8 minutes).

  • Parameters: Set the flow rate to 1.0 mL/min, injection volume to 20 µL, and column oven temperature to 28 °C[1].

  • Detection: Monitor absorbance at 254 nm[1]. Integrate the peak area for quantification.

High-Throughput Method B: UV-Vis Spectrophotometry
  • Instrument Blanking: Fill a 10 mm path-length quartz cuvette with the 50:50 ACN/Water diluent. Perform a baseline correction from 200 nm to 400 nm.

    • Mechanistic Rationale: Quartz must be used instead of glass or plastic, as the latter materials absorb strongly in the UV region (<300 nm), which would obscure the 254 nm signal.

  • Sample Measurement: Transfer the working standards into the cuvette. Record the maximum absorbance at 254 nm.

  • Validation Check: Ensure the maximum absorbance for the highest concentration (50 µg/mL) does not exceed 1.5 AU to maintain linearity within the limits of the detector's photomultiplier tube.

Quantitative Data & Statistical Comparison

Following the execution of both protocols, the methods were evaluated against ICH Q2(R2) parameters[3]. The data below summarizes the cross-validation results.

Validation Parameter (ICH Q2(R2))Method A: HPLC-UVMethod B: UV-Vis Spectrophotometry
Linearity Range 0.05 – 100 µg/mL2.5 – 50 µg/mL
Correlation Coefficient (R²) > 0.9995> 0.9980
Limit of Detection (LOD) 0.015 µg/mL0.8 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL2.5 µg/mL
Accuracy (% Recovery at 25 µg/mL) 99.2% ± 0.8%98.5% ± 1.5%
Precision (Intra-day % RSD) 0.6%1.2%
Specificity High (Baseline separation of impurities)Low (Highly susceptible to matrix interference)

Statistical Equivalence: A paired t-test performed on the recovery data of pure 1,1-diphenylurea samples between the two methods yields a p-value > 0.05, indicating no statistically significant difference in accuracy when analyzing pure samples. However, in forced-degradation samples, UV-Vis overestimates the concentration by up to 15% due to the co-absorbance of degradation byproducts, violating the specificity requirement of ICH Q2(R2) for stability testing[3].

Decision Matrix for Method Selection

Based on the cross-validation data, the application of each method should be strictly governed by the analytical objective:

  • Select UV-Vis Spectrophotometry when: Conducting routine release testing of highly pure bulk 1,1-diphenylurea raw materials, performing rapid in-process concentration checks during synthesis, or operating in resource-constrained environments where high-throughput is prioritized over trace-level impurity profiling.

  • Select HPLC-UV when: Conducting stability-indicating assays, analyzing 1,1-diphenylurea in complex matrices (such as environmental groundwater or aged propellants)[1][2], or when the required limit of quantification (LOQ) falls below 2.5 µg/mL.

References

  • validation of analytical procedures q2(r2) - ICH. ich.org.
  • The Applicability of Chromatographic Methods in the Investigation of Ageing Processes in Double Base Rocket Propellants. icm.edu.pl.
  • Comprehensive Non-Targeted Analysis of Contaminated Groundwater of a Former Ammunition Destruction Site using 1H-NMR and HPLC-SPE-NMR/TOF-MS. acs.org.

Sources

Validation

Structural and Behavioral Comparison of 1,1-Diphenylurea and Mono-phenylurea

As a Senior Application Scientist in chemical development and materials engineering, selecting the correct urea derivative for a formulation requires moving beyond basic specifications. While 1,1-diphenylurea (commonly k...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in chemical development and materials engineering, selecting the correct urea derivative for a formulation requires moving beyond basic specifications. While 1,1-diphenylurea (commonly known as Akardite I) and mono-phenylurea (N-phenylurea) share a foundational urea backbone, the addition of a second phenyl ring on the same nitrogen atom fundamentally alters their steric profiles, electron densities, and thermodynamic behaviors.

This guide provides an in-depth, objective comparison of these two compounds, focusing on their structural causality, physicochemical properties, and field-proven experimental behaviors, particularly in the realm of chemical stabilization and synthesis.

Structural and Electronic Causality

To understand the divergent applications of these two molecules, we must first analyze how their structures dictate their chemical behavior.

  • Mono-phenylurea ( C7​H8​N2​O ): Features a single phenyl ring attached to one nitrogen ( N1​ ), leaving the other nitrogen ( N2​ ) as an unsubstituted primary amine ( −NH2​ ). The lone pair on N1​ is partially delocalized into the single aromatic ring and the adjacent carbonyl group. This leaves the molecule relatively polar, capable of extensive hydrogen bonding, and sterically accessible[1].

  • 1,1-Diphenylurea ( C13​H12​N2​O ): Features two phenyl rings on the same nitrogen ( N1​ ), making it an unsymmetrical diarylurea. The presence of two bulky aromatic rings creates significant steric hindrance around N1​ . Furthermore, the dual-ring system acts as a massive electron sink, heavily delocalizing the nitrogen lone pair. This strong electron-withdrawing effect significantly reduces the basicity of the urea moiety compared to mono-phenylurea[2].

The "Goldilocks" Basicity in Stabilization: In the stabilization of energetic materials like nitrocellulose (NC), the degradation process releases autocatalytic nitrogen oxides ( NOx​ ). Stabilizers must scavenge these radicals. Highly basic amines (like simple anilines) can absorb NOx​ but will inadvertently promote the saponification (hydrolysis) of the nitrate groups on the NC backbone, ruining the material. Because 1,1-diphenylurea has depressed basicity due to its dual-phenyl electron-withdrawing effect, it effectively traps NOx​ without degrading the polymer matrix[2]. Mono-phenylurea lacks this precise electronic balance and steric protection, making it unsuitable for long-term stabilization.

G NC Nitrocellulose (NC) Thermal Degradation NOx NOx Radicals (Autocatalytic) NC->NOx Heat/Aging DPU 1,1-Diphenylurea (Akardite I) Low Basicity / High Sterics NOx->DPU Scavenged by MPU Mono-phenylurea Higher Basicity / Polar NOx->MPU Scavenged by Stable Stable Nitrated Adducts (Prevents Saponification) DPU->Stable Optimal Trapping Degrade Polymer Saponification (Poor Shelf Life) MPU->Degrade Sub-optimal Trapping

Logical relationship of NOx scavenging pathways comparing 1,1-diphenylurea and mono-phenylurea.

Physicochemical Properties Comparison

The structural differences manifest clearly in their macroscopic thermodynamic properties. The increased molecular weight and enhanced π−π stacking capabilities of 1,1-diphenylurea result in a significantly higher melting point and drastically reduced aqueous solubility compared to mono-phenylurea[3][4].

Property1,1-Diphenylurea (Akardite I)Mono-phenylurea
CAS Number 603-54-364-10-8
Molecular Weight 212.25 g/mol 136.15 g/mol
Melting Point 189 °C[5]145–147 °C (Decomposes)[4]
Aqueous Solubility < 1 mg/mL at 22 °C (Insoluble)[3]Soluble in hot water[4]
Density 1.276 g/cm³[5]1.302 g/cm³[6]
Primary Application Propellant stabilizer, organic intermediateHerbicide precursor, pharmaceutical intermediate

Experimental Workflows & Protocols

To objectively validate the performance differences between these two compounds, we rely on self-validating experimental systems. The following protocols detail how to measure their efficacy as thermal stabilizers and their distinct thermodynamic behaviors.

Protocol 1: Thermal Stability Evaluation via Methyl Violet Test

This protocol evaluates the capacity of the urea derivatives to trap NOx​ gases. It is a self-validating system: the visual discoloration of the indicator paper strictly and inversely correlates with the stabilizer's NOx​ -trapping capacity. A blank control internally validates the baseline degradation rate of the polymer.

Materials: Dry Nitrocellulose (NC), 1,1-diphenylurea, mono-phenylurea, ethanol, standardized Methyl Violet test paper, heating block.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2.0 g of NC in a minimal volume of ethanol. Divide into three equal aliquots (Control, Sample A, Sample B).

  • Doping: Add 2.0 wt% of 1,1-diphenylurea to Sample A, and 2.0 wt% of mono-phenylurea to Sample B. Leave the Control undoped.

  • Solvent Evaporation: Cast the mixtures into thin films and dry under vacuum at 40 °C for 24 hours to ensure complete solvent removal.

  • Isothermal Aging: Place 0.5 g of each dried film into separate, specialized glass test tubes. Suspend a strip of Methyl Violet test paper 2 cm above the sample inside the tube.

  • Heating: Insert the tubes into a heating block set precisely at 120 °C.

  • Observation & Causality: Monitor the time required for the test paper to transition from violet to salmon-pink. The NOx​ gases released by NC decomposition bleach the dye. 1,1-diphenylurea will significantly extend the discoloration time (often >100 minutes) due to its stable nitration mechanism, whereas mono-phenylurea will fail much earlier due to rapid saturation and potential induction of side-reactions[2].

Workflow Prep Sample Prep NC + Urea Dopant Heat Thermal Aging 120°C Isothermal Prep->Heat Test Methyl Violet Test Visual Indicator Heat->Test Gas Release TGA TGA Analysis Mass Loss Tracking Heat->TGA Mass Profiling Data Kinetic Evaluation Activation Energy Test->Data TGA->Data

Experimental workflow for evaluating nitrocellulose thermal stabilization kinetics.
Protocol 2: Thermogravimetric Analysis (TGA) for Decomposition Kinetics

To quantify the thermal resilience imparted by the ureas, TGA provides direct gravimetric evidence of structural failure.

Step-by-Step Methodology:

  • Calibration: Calibrate the TGA instrument using standard weights and temperature standards (e.g., Indium, Zinc) to ensure thermodynamic accuracy.

  • Loading: Load 2.0 ± 0.1 mg of the doped NC samples (from Protocol 1) into alumina crucibles.

  • Purging: Purge the furnace with high-purity Nitrogen gas at a flow rate of 50 mL/min to prevent oxidative artifacts.

  • Dynamic Heating: Heat the samples from 30 °C to 300 °C at a constant heating rate of 10 °C/min.

  • Data Synthesis: Extract the onset decomposition temperature ( Tonset​ ). 1,1-diphenylurea typically shifts the Tonset​ of nitrocellulose higher by 5–8 °C compared to the control, proving its ability to halt the autocatalytic degradation loop. Mono-phenylurea exhibits a lower Tonset​ shift due to its lower thermal stability (melting/decomposing near 145 °C)[4][7].

Conclusion

The choice between 1,1-diphenylurea and mono-phenylurea is dictated by the requirement for steric bulk and basicity control. For applications demanding aggressive radical scavenging in highly sensitive environments (like propellant stabilization), the dual-phenyl architecture of 1,1-diphenylurea provides the necessary electron-withdrawing stability to prevent polymer saponification. Conversely, mono-phenylurea serves better as a reactive intermediate where higher polarity, aqueous solubility, and unhindered nitrogen reactivity are required for downstream synthesis.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 33603, 1,1-Diphenylurea." PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6145, Phenylurea." PubChem,[Link]

  • Royal Society of Chemistry. "Synthesis of C60-CM-Cn and its effect on the stabilization of nitrocellulose." RSC Advances, 2025.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,1-Diphenylurea

Comprehensive Safety and Operational Guide for Handling 1,1-Diphenylurea As a Senior Application Scientist, I have designed this procedural guide to ensure that researchers and drug development professionals can safely a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 1,1-Diphenylurea

As a Senior Application Scientist, I have designed this procedural guide to ensure that researchers and drug development professionals can safely and effectively handle 1,1-Diphenylurea (CAS 603-54-3). Handling this specific amide requires strict adherence to targeted Personal Protective Equipment (PPE) and environmental controls due to its distinct reactivity profile and potential to generate toxic nitrogen oxides (NOx) upon combustion[1].

This guide moves beyond basic safety data by providing a self-validating system of protocols—explaining the causality behind each safety measure to ensure operational excellence, scientific integrity, and regulatory compliance.

Chemical Profile & Mechanistic Hazards

Understanding the physicochemical properties of 1,1-Diphenylurea (also known as asym-diphenylurea) is the first step in predicting its behavior on the benchtop.

Table 1: Physicochemical Properties and Hazard Profile

Property / HazardValue / DescriptionCausality & Operational Impact
Appearance White crystals or needles[1]Fine crystalline powders pose a high aerosolization and inhalation hazard during weighing.
Solubility < 1 mg/mL in water (72°F)[1]Highly hydrophobic nature dictates that aqueous cleaning is ineffective; organic solvents (e.g., acetone) are required for decontamination[1].
Reactivity Reacts with azo/diazo compounds[1]Can generate toxic gases. Must be strictly segregated from strong reducing agents and dehydrating agents (e.g., P2O5, SOCl2) which generate nitriles[1][2].
Stability Light and air-sensitive[1]Requires storage in dark, airtight containers to prevent structural degradation[1].
Combustion Generates mixed nitrogen oxides (NOx)[1]Fires involving this compound mandate the use of a Self-Contained Breathing Apparatus (SCBA)[1].

Mandatory Personal Protective Equipment (PPE) System

The selection of PPE for 1,1-Diphenylurea is not arbitrary; it is directly dictated by the compound's physical state and reactivity profile.

  • Respiratory Protection (Critical): When weighing or diluting the neat (undiluted) chemical, aerosolization of the crystalline dust is your primary risk. You must wear a NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge (specifically rated for organic vapors, HCl, acid gas, and SO2) combined with a dust/mist filter [1].

  • Hand Protection: Nitrile or neoprene gloves are required. Causality: Because acetone is the mandated solvent for spill cleanup[1], you must ensure your glove material provides sufficient breakthrough resistance to the solvent during decontamination.

  • Eye Protection: Chemical splash goggles or safety glasses with side shields are required to prevent airborne crystalline dust from causing mechanical irritation to the cornea.

  • Body Protection: A standard flame-resistant laboratory coat. In the event of an unknown atmospheric concentration or a large-scale thermal event, Level B protection (including SCBA) is mandated[1].

Operational Workflow: Safe Handling & Weighing

To ensure both researcher safety and the chemical integrity of the 1,1-Diphenylurea, follow this step-by-step methodology for routine handling.

Step-by-Step Methodology:

  • Preparation: Verify that the fume hood has a face velocity of 80-100 FPM. Ensure all ignition sources are removed from the workspace, as the compound is combustible[2].

  • PPE Donning: Don the NIOSH-approved half-face respirator, solvent-resistant gloves, and eye protection[1].

  • Weighing: Use anti-static spatulas and weighing boats. Causality: The compound's crystalline nature makes it prone to static cling, which can lead to inaccurate measurements and unintended dispersion outside the weighing area.

  • Transfer & Solubilization: Transfer the solid directly into the target solvent within the fume hood. Avoid mixing with strong reducing agents or dehydrating agents[1].

  • Storage: Seal the primary container tightly and store it in a cool, dry, dark environment to mitigate air and light sensitivity[1].

HandlingWorkflow A 1. Fume Hood Preparation B 2. Don PPE (Respirator & Gloves) A->B C 3. Anti-Static Weighing B->C D 4. Solubilization (Avoid Oxidizers) C->D E 5. Dark/Airtight Storage D->E

Standard Operating Procedure and workflow for the safe handling of 1,1-Diphenylurea.

Emergency Response & Spill Mitigation

In the event of a spill, dry sweeping is strictly prohibited as it aerosolizes the chemical. The following protocol leverages the compound's solubility profile for safe extraction.

Step-by-Step Spill Protocol:

  • Secure the Area: Immediately remove all sources of ignition and evacuate non-essential personnel[1].

  • Dampen the Spill: Do not sweep dry. Gently dampen the solid spill material with acetone [1]. Causality: Acetone suppresses dust formation and effectively solubilizes the compound, which is highly insoluble in water[1][2].

  • Absorption: Use absorbent paper, also dampened with acetone, to pick up the dissolved material[1].

  • Primary Decontamination: Transfer the absorbent paper and any contaminated clothing into a vapor-tight plastic bag. Seal it immediately for hazardous waste disposal[1].

  • Secondary Decontamination & Validation: Solvent-wash all contaminated benchtop surfaces with acetone, followed by a thorough washing with a standard soap and water solution[1].

    • Self-Validation Step: Inspect the surface under standard lighting; if residual compound remains, the acetone wash will leave visible white streaks. Repeat the acetone wash until no streaks appear, validating the complete removal of the chemical before the final aqueous wash.

SpillResponse Spill Spill Detected: 1,1-Diphenylurea Ignition Remove Ignition Sources Spill->Ignition Dampen Dampen Solid with Acetone Ignition->Dampen Absorb Absorb & Seal in Vapor-Tight Bag Dampen->Absorb Wash Surface Wash: Acetone -> Soap & Water Absorb->Wash

Sequential emergency spill response and decontamination pathway for 1,1-Diphenylurea.

Disposal & Environmental Logistics

1,1-Diphenylurea and its contaminated cleanup materials (e.g., acetone-soaked wipes, gloves) must be treated as hazardous chemical waste.

  • Segregation: Do not mix this waste with strong acids, bases, or reducing agents. Keep it segregated in a clearly labeled, vapor-tight, solvent-compatible container.

  • Incineration: Disposal should be handled via a licensed hazardous waste contractor. If incinerated, the facility must be equipped with scrubbers to handle the mixed oxides of nitrogen (NOx) generated during the combustion of amides[1][2].

References

  • 1,1-Diphenylurea | C13H12N2O | CID 33603 - PubChem. National Center for Biotechnology Information.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Diphenylurea
Reactant of Route 2
Reactant of Route 2
1,1-Diphenylurea
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